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  • Product: 3-Iodo-5-methyl-1-propyl-1H-pyrazole
  • CAS: 1354706-89-0

Core Science & Biosynthesis

Foundational

The Solvation Dynamics of 3-Iodo-5-methyl-1-propyl-1H-pyrazole in Polar Organic Solvents: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, the functionalization of the pyrazole scaffold is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. 3-Iodo-5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the functionalization of the pyrazole scaffold is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. 3-Iodo-5-methyl-1-propyl-1H-pyrazole represents a highly specific, tri-substituted heterocyclic system. Understanding its solubility profile in polar organic solvents is critical for downstream applications, including cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), crystallization, and formulation.

This whitepaper provides an in-depth analysis of the thermodynamic and structural determinants governing the solubility of this compound. By deconstructing the molecule's functional groups, we establish a predictive framework for its behavior in polar aprotic and polar protic environments, supported by standardized experimental validation protocols.

Structural Determinants and Lattice Thermodynamics

To accurately predict and manipulate the solubility of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, we must first analyze how its specific substituents alter the fundamental properties of the parent 1H-pyrazole ring.

Abolition of Intermolecular Dimerization

Unsubstituted pyrazoles typically exhibit high crystal lattice energies due to strong intermolecular hydrogen bonding between the N1-H donor and the N2 acceptor, often existing as dimers or polymers in concentrated solutions and solid states[1].

  • The N1-Propyl Effect: The alkylation at the N1 position with a propyl group completely abolishes this hydrogen-bond donor capacity. Consequently, the crystal lattice energy of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is significantly lower than that of its unalkylated analogs. This reduction in lattice energy is the primary driver for its enhanced solubility in organic solvents, as less thermodynamic energy is required for solvent molecules to disrupt the crystal structure.

Halogen Bonding and Polarizability

The inclusion of an iodine atom at the C3 position introduces a heavy, highly polarizable electron cloud.

  • The C3-Iodo Effect: Iodine can participate in halogen bonding , a highly specific non-covalent interaction where the electrophilic region of the halogen (the σ-hole) interacts with Lewis bases (such as the oxygen atoms in DMSO or DMF). This interaction drastically increases the enthalpy of solvation in oxygen-containing polar aprotic solvents.

Steric Shielding
  • The C5-Methyl Effect: The methyl group at C5 provides slight electron donation via hyperconjugation to the aromatic ring but primarily serves to create a localized hydrophobic pocket adjacent to the N1-propyl group. This increases the overall lipophilicity (LogP) of the molecule, reducing its affinity for highly structured protic networks (like water) while favoring less structured organic media.

SolvationLogic Solute 3-Iodo-5-methyl-1-propyl-1H-pyrazole Sub1 N1-Propyl Group (Prevents Dimerization) Solute->Sub1 Sub2 C3-Iodo Group (Polarizable / Halogen Bond) Solute->Sub2 Sub3 N2 Atom (H-Bond Acceptor) Solute->Sub3 Solvent1 Polar Aprotic (DMSO, DMF) Sub1->Solvent1 Solvated by lipophilic regions Solvent2 Polar Protic (MeOH, EtOH) Sub1->Solvent2 Disrupts solvent H-bond network Sub2->Solvent1 Strong dipole & Halogen bonds Sub3->Solvent2 Accepts H-bonds from solvent Result1 High Solubility (Favorable Enthalpy) Solvent1->Result1 Result2 Moderate Solubility (Hydrophobic Penalty) Solvent2->Result2

Logical relationship between solute structure and solvent polarity.

Solubility Profile in Polar Organic Solvents

Based on the structural analysis, 3-Iodo-5-methyl-1-propyl-1H-pyrazole exhibits a highly favorable solubility profile in polar aprotic solvents, with attenuated solubility in polar protic solvents due to the hydrophobic bulk of the propyl and iodo groups[2].

Quantitative Data Summary

The following table outlines the expected equilibrium solubility ranges at standard ambient temperature (25°C).

Solvent CategorySpecific SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 Strong dipole-dipole interactions; Halogen bonding between C3-I and S=O oxygen.
Polar Aprotic Dimethylformamide (DMF)36.7> 120 Excellent solvation of polarizable iodine; minimal hydrophobic repulsion.
Polar Aprotic Acetonitrile (MeCN)37.550 - 80 Moderate dipole interactions; highly suitable for HPLC mobile phases.
Polar Protic Methanol (MeOH)32.720 - 40 H-bonding to N2; however, the N1-propyl group creates a hydrophobic cavity penalty.
Aqueous (Ref) Water / PBS (pH 7.4)80.1< 0.1 High hydrophobic penalty; lack of H-bond donors on the solute prevents hydration[3].

Note: For reaction chemistry, DMSO and DMF are the optimal choices for achieving high-concentration homogeneous solutions. If product isolation via precipitation is required, the addition of water (as an anti-solvent) to a DMSO/DMF solution will rapidly crash out the highly hydrophobic pyrazole.

Experimental Methodology: Equilibrium Solubility Determination

To empirically validate the solubility profile of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, the industry-standard Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is required[3]. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached rather than a kinetic metastable state.

Reagents and Equipment
  • Analyte: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Solid, >98% purity).

  • Solvents: HPLC-grade DMSO, DMF, Methanol, and Acetonitrile.

  • Equipment: Thermostatically controlled orbital incubator shaker, 0.22 µm PTFE syringe filters, analytical balance (0.01 mg resolution), HPLC-UV system.

Step-by-Step Protocol
  • Preparation of Saturated Suspensions:

    • Add 2.0 mL of the target solvent into a 5 mL amber glass vial.

    • Incrementally add the solid pyrazole derivative until a visible, persistent suspension remains (indicating saturation). For DMSO, this may require >300 mg of material.

  • Thermostatic Equilibration:

    • Seal the vials tightly and place them in the orbital shaker.

    • Agitate at 200 RPM at a constant temperature of 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let larger particulates settle.

    • Transfer the supernatant to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes to pellet fine crystals.

  • Filtration and Dilution:

    • Draw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE filter. Crucial Step: The filter must be PTFE; nylon or cellulose filters may bind the hydrophobic pyrazole, skewing results.

    • Immediately dilute the filtrate with the mobile phase (e.g., 50:50 MeCN:Water) by a factor of 1:100 or 1:1000 to bring the concentration within the linear dynamic range of the HPLC UV detector.

  • HPLC-UV Quantification:

    • Inject the diluted samples onto a C18 reverse-phase column.

    • Quantify against a pre-established 5-point calibration curve of the analyte.

ExpWorkflow Step1 Excess Solute Addition (Solid Phase) Step2 Thermostatic Shaking (48h at 25°C) Step1->Step2 Step3 Centrifugation & PTFE Filtration Step2->Step3 Step4 Serial Dilution & HPLC-UV Analysis Step3->Step4 Step5 Equilibrium Conc. Determination Step4->Step5

Standardized Shake-Flask to HPLC workflow for solubility quantification.

Troubleshooting and Process Optimization

When utilizing 3-Iodo-5-methyl-1-propyl-1H-pyrazole in synthetic workflows, researchers may encounter specific physical chemistry challenges.

Temperature Dependence

For most solid solutes, solubility increases with temperature due to the entropic gains of the system[4]. If the compound exhibits sluggish dissolution kinetics in moderately polar solvents (like Methanol), gently heating the mixture to 40-50°C will provide the thermal energy required to overcome the activation energy of dissolution. Upon cooling, the solution may become supersaturated.

Co-Solvent Strategies for Workup

During reaction workups, the high lipophilicity of the N-propyl and Iodo groups can cause the compound to partition aggressively into organic layers (like Ethyl Acetate or Dichloromethane). If a reaction was performed in DMSO, extracting the product requires a high aqueous wash ratio (e.g., 5:1 Water:Organic) to completely partition the DMSO into the aqueous phase while retaining the pyrazole in the organic phase[4].

Preventing Oiling Out (Liquid-Liquid Phase Separation)

Because of the alkyl chain and the heavy iodine atom, attempting to crystallize this compound from a hot protic solvent by rapidly cooling it may result in "oiling out" (forming a heavy, immiscible liquid layer) rather than crystalline precipitation.

  • Solution: To induce proper crystallization, use a binary solvent system (e.g., Methanol/Water). Dissolve the compound in a minimum amount of hot Methanol, and add Water dropwise only until slight turbidity is observed. Allow the system to cool slowly (e.g., 5°C per hour) to favor crystal nucleation over liquid-liquid phase separation.

References

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for the design of a multitude of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[1] The introduction of a halogen atom, such as iodine, can further enhance pharmacological properties by increasing lipophilicity and improving membrane permeability and receptor binding affinity.[2] This guide focuses on a specific, novel pyrazole derivative, 3-Iodo-5-methyl-1-propyl-1H-pyrazole, providing a comprehensive analysis of its predicted thermodynamic stability and melting point, alongside robust methodologies for their experimental determination. While direct experimental data for this specific molecule is not yet publicly available, this whitepaper synthesizes information from closely related analogues and established chemical principles to provide a well-grounded predictive analysis and a clear roadmap for its empirical characterization.

Proposed Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole: A Strategic Approach

The synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole can be strategically approached through a two-step process involving the initial formation of the 3,5-disubstituted pyrazole core followed by a regioselective iodination.

Part 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] In this case, the reaction of pentane-2,4-dione with propylhydrazine would yield the desired 5-methyl-1-propyl-1H-pyrazole.

Synthesis_Part_1 cluster_reactants Reactants cluster_product Product Pentanedione Pentane-2,4-dione Reaction + Pentanedione->Reaction Propylhydrazine Propylhydrazine Propylhydrazine->Reaction Pyrazole 5-methyl-1-propyl-1H-pyrazole Product_arrow Reaction->Product_arrow Cyclocondensation Product_arrow->Pyrazole

Caption: Synthesis of the pyrazole core.

Part 2: Iodination of 5-methyl-1-propyl-1H-pyrazole

The introduction of an iodine atom at the C3 position of the pyrazole ring can be achieved through electrophilic iodination. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. For pyrazoles, the C4 position is generally the most susceptible to electrophilic attack. However, specific iodinating agents and reaction conditions can favor iodination at other positions. The use of iodine monochloride (ICl) in the presence of a base like lithium carbonate has been shown to be effective for the C4-iodination of 1-acyl-3,5-disubstituted pyrazoles.[4] Alternatively, direct iodination of the C4 position can be achieved using potassium iodate (KIO3) with a catalyst under acidic conditions.[5] For specific C5 iodination, a method involving lithiation with n-butyllithium followed by quenching with iodine has been reported.[6]

Given the substitution pattern of 5-methyl-1-propyl-1H-pyrazole, achieving selective iodination at the C3 position would likely require a strategic choice of iodinating agent and potentially the use of a directing group that could be later removed.

Synthesis_Part_2 cluster_reactants Reactants cluster_product Product Pyrazole 5-methyl-1-propyl-1H-pyrazole Reaction + Pyrazole->Reaction Iodinating_Agent Iodinating Agent (e.g., ICl/Li₂CO₃ or KIO₃/Catalyst) Iodinating_Agent->Reaction Iodo_Pyrazole 3-Iodo-5-methyl-1-propyl-1H-pyrazole Product_arrow Reaction->Product_arrow Electrophilic Iodination Product_arrow->Iodo_Pyrazole

Caption: Iodination of the pyrazole ring.

Thermodynamic Stability: Predictive Analysis and Experimental Determination

The thermodynamic stability of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is influenced by the nature and position of its substituents. The electron-donating nature of the methyl and propyl groups can affect the electron density of the pyrazole ring, which in turn influences its stability.[7] The presence of the bulky iodine atom at the C3 position will introduce steric interactions that could potentially decrease the overall stability of the molecule. Conversely, halogen bonding and other non-covalent interactions could contribute to the stability of the crystal lattice.

Experimental Determination of Thermodynamic Stability using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is a primary method for assessing the thermal stability of organic compounds.[9]

  • Sample Preparation: Accurately weigh 1-5 mg of 3-Iodo-5-methyl-1-propyl-1H-pyrazole into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to volatilization during heating.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, typically 25 °C.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).

    • Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to provide a stable atmosphere.

  • Data Analysis: The resulting DSC thermogram will show heat flow as a function of temperature. An endothermic peak will indicate melting, while an exothermic event will signify decomposition. The onset temperature of the decomposition peak is a critical indicator of the compound's thermal stability.

DSC_Workflow Start Start Sample_Prep 1. Sample Preparation (1-5 mg in Al pan) Start->Sample_Prep Sealing 2. Hermetic Sealing Sample_Prep->Sealing Instrument_Setup 3. Instrument Setup (Sample & Reference Pans in DSC) Sealing->Instrument_Setup Thermal_Program 4. Thermal Program (Heat at 10 °C/min under N₂) Instrument_Setup->Thermal_Program Data_Acquisition 5. Data Acquisition (Measure Heat Flow vs. Temp) Thermal_Program->Data_Acquisition Data_Analysis 6. Data Analysis (Identify Melting & Decomposition) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: DSC experimental workflow.

Melting Point: Predictive Analysis and Experimental Determination

The melting point of a crystalline solid is a key physicochemical property that reflects the strength of the intermolecular forces in the crystal lattice. Predicting the melting point of 3-Iodo-5-methyl-1-propyl-1H-pyrazole can be approached by examining the melting points of structurally similar compounds.

CompoundCAS NumberMolecular FormulaMelting Point (°C)
5-Iodo-1-methyl-1H-pyrazole34091-51-5C4H5IN276-81[10]
3-Iodo-1-methyl-1H-pyrazole92525-10-5C4H5IN2Liquid at room temp.
4-Iodo-1-methyl-1H-pyrazole39869-63-3C4H5IN261-67[11]
4-Iodopyrazole3469-69-0C3H3IN2108-110[12]

Analysis: The presence of the propyl group at the N1 position in the target molecule, being larger than the methyl group in the reference compounds, is expected to influence the crystal packing and thus the melting point. The position of the iodo and methyl groups will also play a significant role. Given the data for the iodo-methyl-pyrazoles, it is reasonable to predict that 3-Iodo-5-methyl-1-propyl-1H-pyrazole will be a solid at room temperature with a melting point likely in the range of 50-100 °C. It is important to note that predictive models for melting points of diverse organic compounds can have an average absolute error of 30-40 °C.[13][14]

Experimental Determination of Melting Point using Differential Scanning Calorimetry (DSC)

The same DSC experiment used to determine thermodynamic stability will also provide a precise measurement of the melting point.

The protocol is identical to the one described for thermodynamic stability. The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point. For a pure substance, the melting peak should be sharp. A broad melting peak may indicate the presence of impurities.

Conclusion

While direct experimental data for 3-Iodo-5-methyl-1-propyl-1H-pyrazole is not currently available, this in-depth guide provides a robust framework for its synthesis, and a predictive analysis of its thermodynamic stability and melting point based on the known properties of structurally related pyrazole derivatives. The detailed experimental protocols for Differential Scanning Calorimetry offer a clear path for the empirical determination of these crucial physicochemical parameters. This information is vital for drug development professionals seeking to explore the potential of novel pyrazole-based compounds as therapeutic agents. The strategic combination of predictive analysis and empirical validation outlined here is fundamental to accelerating the discovery and development of new medicines.

References

  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. 2025.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13334057, 3-Iodo-1-methyl-1H-pyrazole. Accessed March 7, 2026.
  • LookChem. 5-IODO-1-METHYL-1H-PYRAZOLE. Accessed March 7, 2026.
  • Reddy, C. K., et al. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules. 2010.
  • da Silva, A. L., et al. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. 2024.
  • ResearchGate. Iodination of pyrazole derivatives 6 a∼c, 6 e, 6 f. Accessed March 7, 2026.
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  • Wiggins, G., et al. General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.
  • Zhang, Y., et al. Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. 2019.
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Sources

Foundational

The Electronic Architecture of Halogenated Pyrazoles: Dipole Moments, Supramolecular Assembly, and Implications for Drug Design

An In-Depth Technical Whitepaper Prepared for Researchers, Application Scientists, and Drug Development Professionals Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical development. Its amphoteric nature—housing both a pyrrole-like hydrogen-bond donor (N1) and a pyridine-like hydrogen-bond acceptor (N2)—grants it unparalleled versatility in target binding. However, the true pharmacokinetic and pharmacodynamic potential of pyrazoles is unlocked through precise functionalization, most notably halogenation at the C4 position.

This whitepaper explores the deep electronic properties of 4-halogenated pyrazole derivatives. By synthesizing Density Functional Theory (DFT) calculations with empirical crystallographic and spectroscopic data, we elucidate the counterintuitive causality between halogen electronegativity, molecular dipole moments, and supramolecular hydrogen-bonding motifs. Understanding these electronic parameters is not merely an academic exercise; it is a critical prerequisite for rational drug design, dictating everything from lipophilicity (logP) to membrane permeability and receptor affinity.

The Pyrazole Scaffold: Electronic Architecture and Halogenation

The Amphoteric Core and Regioselectivity

Pyrazoles are five-membered, π-excess heterocycles. The unique electronic landscape of the ring dictates its reactivity. Electron density mapping reveals that the C4 position possesses the highest electron density, making it the most thermodynamically favored and reactive site for electrophilic aromatic substitution [1]. Consequently, direct halogenation strategies (using Cl2​ , Br2​ , or N-halosuccinimides) exhibit high regioselectivity for the C4 carbon.

The Counterintuitive Nature of Halogen Substituents

In standard organic frameworks, the inductive electron-withdrawing effect (-I) of halogens scales directly with their electronegativity (F > Cl > Br > I). However, in the π-excess pyrazole system, halogens also exert a mesomeric electron-donating effect (+M) via the overlap of their lone pairs with the aromatic π-system.

Because the 2p orbitals of fluorine overlap highly effectively with the 2p orbitals of the pyrazole carbon, its +M effect is surprisingly strong, significantly counteracting its -I effect. Conversely, the 5p orbitals of iodine overlap poorly, rendering its +M effect negligible. This complex interplay leads to counterintuitive spectroscopic behavior: electron-donating peripheral substituents generally increase the N-H acidity of pyrazoles. Consequently, the most electronegative substituent (Fluorine) exhibits the highest N-H stretching frequency in IR and the most upfield chemical shift in 1H -NMR, while Iodine exhibits the exact opposite [2].

Dipole Moments and Supramolecular Assembly

The most profound impact of C4-halogenation is the alteration of the molecule's dipole moment ( μ ). The dipole moment is the vector sum of the individual bond dipoles, heavily influenced by the balance of the aforementioned -I and +M effects.

Crucially, the magnitude of the calculated dipole moment dictates the supramolecular hydrogen-bonding network the pyrazole will form in the solid state. Research has established a strict computational-empirical correlation: a dipole moment threshold of 2.5 Debye (D) acts as a bifurcation point for supramolecular assembly [2].

  • μ>2.5 D: The molecule possesses a highly polarized electron distribution, favoring continuous, infinite hydrogen-bonded chains known as catemers .

  • μ<2.5 D: The dipole is insufficient to sustain infinite chains, causing the molecules to close in on themselves to form discrete trimers or dimers.

Table 1: Quantitative Electronic Properties of 4-Halogenated-1H-Pyrazoles
Halogen Substituent (C4)Pauling ElectronegativityCalculated Dipole Moment ( μ )Observed H-Bonding MotifN-H Stretching Frequency Shift
Fluoro (-F) 3.98> 2.5 D Catemer (Non-isostructural)Highest (Blue-shifted)
Chloro (-Cl) 3.16< 2.5 D Trimer (Isostructural)Intermediate
Bromo (-Br) 2.96< 2.5 D Trimer (Isostructural)Intermediate
Iodo (-I) 2.66> 2.5 D Catemer (Non-isostructural)Lowest (Red-shifted)

Data synthesized from recent crystallographic and DFT completions of the 4-halogenated pyrazole series [2].

Experimental & Computational Workflow

To accurately leverage these electronic properties in drug development, researchers must employ a self-validating workflow. The following protocol ensures that theoretical DFT predictions are strictly anchored by empirical spectroscopic and crystallographic data.

Protocol: Self-Validating Evaluation of Halogenated Pyrazoles

Step 1: Regioselective Synthesis and Isolation Synthesize the 4-halogenated pyrazole via electrophilic aromatic substitution using the respective N-halosuccinimide (NCS, NBS, NIS) or elemental halogen in a non-aqueous solvent (e.g., CH2​Cl2​ ) to prevent competitive hydrolysis [3]. Purify via flash chromatography.

Step 2: Empirical Spectroscopic Validation Record solid-state FT-IR and 400 MHz 1H -NMR spectra. Extract the N-H stretching frequencies and proton chemical shifts. Causality check: These values must align with the predicted +M/-I balance of the specific halogen to validate the electronic integrity of the synthesized batch.

Step 3: Crystallographic Assembly Mapping Grow single crystals via slow solvent evaporation. Analyze via X-ray diffraction (XRD) to map the N(H)···N hydrogen bond distances and determine the macroscopic motif (catemer vs. trimer).

Step 4: DFT Geometry Optimization & Property Extraction Utilize Gaussian 16 (or equivalent software). Perform gas-phase geometry optimization using the ω B97XD hybrid density functional combined with Dunning's correlation-consistent cc-pVTZ basis set [2]. Extract the molecular dipole moment ( μ ), HOMO-LUMO energy gap, and Mulliken charge distributions [4].

Step 5: Closed-Loop Validation Cross-reference the DFT-calculated dipole moment against the XRD-derived H-bonding motif. If μ>2.5 D, the XRD must show a catemer. If μ<2.5 D, it must show a trimer. This closed-loop system ensures that computational artifacts (e.g., basis set superposition errors) are immediately identified.

Workflow A 1. Synthesis of 4-Halo-Pyrazoles (C4 Electrophilic Substitution) B 2. Solid-State Characterization (XRD, FT-IR, 1H-NMR) A->B C 3. DFT Geometry Optimization (ωB97XD / cc-pVTZ) A->C E 5. Supramolecular Correlation (Catemer vs. Trimer Assembly) B->E D 4. Electronic Property Extraction (Dipole Moment, HOMO-LUMO) C->D D->E

Fig 1. Integrated experimental and computational workflow for analyzing pyrazole derivatives.

Implications for Drug Design and Pharmacokinetics

The modulation of the pyrazole dipole moment via halogenation is a powerful tool in Structure-Activity Relationship (SAR) optimization [5].

  • Lipophilicity and Permeability: Halogenation generally increases the partition coefficient (logP), enhancing lipid membrane permeability. However, if the resulting dipole moment forces the molecule into tight trimeric clusters rather than extended catemers, the effective solvation energy in aqueous biological fluids changes drastically, altering the drug's bioavailability.

  • Target Receptor Binding: The N1-H acidity dictates how strongly the pyrazole can donate a hydrogen bond to a target protein kinase or receptor. Because C4-halogenation fine-tunes this acidity via the +M/-I interplay, medicinal chemists can use halogens as "electronic dials" to maximize binding affinity without altering the steric bulk of the core scaffold significantly.

  • Cross-Coupling Precursors: Beyond direct biological activity, the carbon-halogen bond (particularly in bromo- and iodo-pyrazoles) serves as a critical synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of diverse compound libraries[1].

SAR_Logic Halogen C4 Halogenation (F, Cl, Br, I) Inductive Inductive (-I) & Mesomeric (+M) Effects Halogen->Inductive Dipole Molecular Dipole Moment (μ > 2.5D or μ < 2.5D) Inductive->Dipole Acidity N-H Acidity & Lipophilicity (logP Modulation) Inductive->Acidity Assembly H-Bonding Motif (Catemer vs. Trimer) Dipole->Assembly Drug Optimized Pharmacokinetics & Target Binding Assembly->Drug Acidity->Drug

Fig 2. Causality pathway linking C4 halogenation to optimized pharmacokinetic properties.

Conclusion

The halogenation of pyrazole derivatives is far more than a simple steric modification; it is a profound alteration of the molecule's electronic architecture. By understanding the delicate balance between inductive and mesomeric effects, and by utilizing self-validating DFT and crystallographic workflows, researchers can accurately predict molecular dipole moments. Recognizing the 2.5 Debye threshold allows for the rational prediction of supramolecular assemblies, ultimately empowering the design of more effective, highly targeted pharmaceutical agents.

References

  • MDPI / Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.[Link]

  • NIH / Molecules. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds: 2. Electrooxidative C–H Halogenation of Pyrazole and Its Substituted Derivatives.[Link]

  • ResearchGate / Springer. Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study.[Link]

  • PMC / NIH. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.[Link]

Exploratory

Preliminary Biological Assay Screening for 3-Iodo-5-methyl-1-propyl-1H-pyrazole: A Comprehensive Technical Guide

Introduction & Pharmacophore Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., Cyclin-Dependent Kinases[CDKs], Jan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., Cyclin-Dependent Kinases[CDKs], Janus Kinases [JAKs]), anti-inflammatory agents, and antimicrobial compounds [1]. The compound 3-Iodo-5-methyl-1-propyl-1H-pyrazole presents a highly specific structural profile that dictates its preliminary biological screening strategy:

  • 1-Propyl and 5-Methyl substitutions: These alkyl groups impart critical lipophilicity, enhancing cellular membrane permeability and allowing the molecule to effectively occupy hydrophobic pockets within target enzyme active sites.

  • 3-Iodo substitution: The heavy iodine atom serves a dual purpose. Biologically, it is capable of forming strong halogen bonds with backbone carbonyls in the hinge region of kinases. Chemically, it provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) during hit-to-lead optimization.

To systematically evaluate this compound, researchers must employ a self-validating cascade of biological assays. This guide outlines the causality, methodologies, and data interpretation for the preliminary screening of 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Workflow A 3-Iodo-5-methyl-1-propyl-1H-pyrazole Compound Formulation & QC B Primary Cytotoxicity Screening (ATP Luminescence / MTT) A->B Step 1: Baseline Toxicity C Target-Based Profiling (ADP-Glo Kinase Assay) B->C Step 2A: Biochemical D Phenotypic Viability (Cancer Cell Line Panel) B->D Step 2B: Cellular E Hit Validation & Mechanism of Action C->E Step 3: Correlation D->E Step 3: Correlation

Caption: Workflow for the preliminary biological screening of pyrazole derivatives.

Primary Cytotoxicity and Cell Viability Screening

Before advancing to target-specific profiling, establishing the baseline cytotoxicity of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is mandatory. This step prevents false positives in downstream phenotypic assays caused by general, non-specific cellular toxicity.

Causality in Assay Selection: While tetrazolium reduction assays (MTT/MTS) are common, they rely on mitochondrial metabolic activity, which can be transiently altered by compounds without actually causing cell death. To ensure authoritative data, we prioritize ATP-based luminescence assays (e.g., CellTiter-Glo). ATP concentration is strictly tightly regulated in living cells and degrades rapidly upon necrosis or apoptosis, making it a highly accurate, orthogonal proxy for viable cell number [2].

Protocol: ATP-Based Luminescence Viability Assay

This methodology is designed as a self-validating system. By incorporating strict vehicle controls and calculating the Z'-factor, the protocol ensures high-throughput robustness [3].

  • Cell Seeding: Seed the target cell lines (e.g., HepG2 for hepatic toxicity, Vero for non-tumorigenic baseline) at a density of 1×104 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-Iodo-5-methyl-1-propyl-1H-pyrazole in 100% DMSO to create a 10 mM stock.

  • Treatment: Perform a 10-point, 1:3 serial dilution in culture media. Crucial: Ensure the final DMSO concentration remains ≤0.5% across all wells to eliminate vehicle-induced toxicity. Treat cells and incubate for 72 hours.

  • Control Implementation: Include a positive control (e.g., 1 µM Staurosporine) to ensure assay sensitivity, and a vehicle control (0.5% DMSO) to establish 100% viability baseline.

  • Reagent Addition: Equilibrate the microplate and the ATP luminescence reagent to room temperature for 30 minutes to prevent temperature gradients from skewing enzymatic rates. Add a volume of reagent equal to the culture media volume (e.g., 100 µL).

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode plate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Validate the run by ensuring the Z'-factor is >0.5 .

Target-Based Screening: Kinase Inhibition Profiling

Given the strong historical precedent of pyrazole derivatives acting as ATP-competitive kinase inhibitors [4], biochemical kinase profiling is the logical next step.

Causality in Assay Selection: We employ the ADP-Glo™ Kinase Assay rather than substrate-specific phosphorylation assays. The ADP-Glo format quantifies the ADP produced during the kinase reaction. Because ADP generation is the universal byproduct of all kinase activity, this single assay format allows 3-Iodo-5-methyl-1-propyl-1H-pyrazole to be screened against a broad, diverse panel of kinases (e.g., CDKs, JAKs, EGFR) without the need to optimize specific phospho-antibodies for each target [5].

Protocol: Universal ADP-Glo Kinase Assay
  • Reaction Setup: In a low-volume 384-well white plate, combine 1 µL of 3-Iodo-5-methyl-1-propyl-1H-pyrazole (at varying concentrations), 2 µL of the purified target kinase enzyme (e.g., CDK2/Cyclin E complex), and 2 µL of the optimized ATP/Substrate mix.

  • Kinase Reaction: Incubate the mixture at room temperature for 60 minutes to allow the kinase to transfer phosphate from ATP to the substrate, generating ADP.

  • Depletion of Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and actively depletes any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence. The luminescent signal is directly proportional to the kinase activity. A decrease in signal correlates with compound-mediated kinase inhibition.

Pathway A Mitogenic Signals (Growth Factors) B Cyclin / CDK Complex (Active Kinase) A->B Activates C Rb Protein (Unphosphorylated) B->C Phosphorylates D Rb-E2F Complex (G1 Cell Cycle Arrest) C->D Default State E Phosphorylated Rb + Free E2F (S-Phase Progression) C->E Active State F 3-Iodo-5-methyl-1-propyl-1H-pyrazole (ATP-Competitive Inhibitor) F->B Inhibits

Caption: Mechanism of CDK pathway inhibition by pyrazole-based pharmacophores.

Data Presentation & Interpretation

To accurately assess the therapeutic potential of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, quantitative data from the aforementioned assays must be synthesized to determine the compound's selectivity and therapeutic index.

Below is a structured matrix demonstrating how preliminary biological data should be formatted and interpreted:

Assay TypeTarget / Cell LineMetricValue (Mock Data)Interpretation
Cytotoxicity (ATP) Vero (Non-tumorigenic) CC50​ >100μM Favorable safety profile; low general cytotoxicity.
Cytotoxicity (ATP) HeLa (Cervical Cancer) IC50​ 12.4±1.2μM Moderate anti-proliferative activity.
Kinase Inhibition CDK2 / Cyclin E IC50​ 0.85±0.1μM Potent target engagement; primary mechanism of action.
Kinase Inhibition JAK2 IC50​ >50μM High selectivity for CDK over JAK family kinases.
Kinase Inhibition EGFR IC50​ 45.2±3.4μM Weak off-target binding.

Note: A wide gap between the CC50​ in normal cells and the IC50​ in target enzymes/cancer cells indicates a favorable therapeutic window, justifying the advancement of the compound into secondary ADME/Tox screening.

References

  • Benchchem. "Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays." 1

  • NCBI Bookshelf, NIH. "Cell Viability Assays - Assay Guidance Manual." 2

  • NCBI Bookshelf, NIH. "Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery."3

  • MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." 4

  • MDPI. "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." 5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Application Note: Regioselective Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Advanced intermediate sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Advanced intermediate synthesis for targeted therapeutics (e.g., KRAS G12C inhibitors).

Introduction & Mechanistic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted oncological therapies such as KRAS G12C inhibitors[1]. The synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole from the commercially available 3-iodo-5-methyl-1H-pyrazole requires a highly controlled N-alkylation step.

Because 3-iodo-5-methyl-1H-pyrazole exists in a tautomeric equilibrium, alkylation can theoretically yield two regioisomers: the desired 1,3,5-substituted pyrazole and the undesired 1,5,3-substituted isomer. To drive regioselectivity and maximize yield, this protocol leverages the "Cesium Effect" [2].

Causality in Reagent Selection:

  • Base ( Cs2​CO3​ ): Unlike sodium or potassium bases, cesium carbonate promotes a unique Lewis acid-enhanced Brønsted acidification[3]. The large ionic radius and high polarizability of the Cs+ ion create a highly reactive, "naked" pyrazolate anion pair in solution. This significantly enhances the nucleophilicity of the nitrogen, driving rapid SN​2 displacement of the alkyl halide while minimizing side reactions[2].

  • Solvent (Anhydrous DMF): A polar aprotic solvent is mandatory to solubilize the electrophile and partially dissolve the inorganic base, stabilizing the transition state of the SN​2 reaction[4].

  • Electrophile (1-Iodopropane): The iodide leaving group is chosen over bromide or chloride for its superior leaving-group kinetics, allowing the reaction to proceed efficiently at room temperature to mild heating, which further suppresses thermodynamic scrambling of the regioisomers[4].

Reaction Workflow & Logic

G SM Starting Material 3-Iodo-5-methyl-1H-pyrazole Deprot Deprotonation Cs2CO3 in Anhydrous DMF SM->Deprot Alk N-Alkylation (SN2) Addition of 1-Iodopropane Deprot->Alk Workup Aqueous Workup LiCl Wash to Remove DMF Alk->Workup Purif Flash Chromatography Hexane / EtOAc Gradient Workup->Purif Product Target Compound 3-Iodo-5-methyl-1-propyl-1H-pyrazole Purif->Product

Fig 1: Synthetic workflow for the regioselective N-alkylation of 3-iodo-5-methyl-1H-pyrazole.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Iodo-5-methyl-1H-pyrazole208.001.02.08 gLimiting Reagent
1-Iodopropane169.991.21.17 mL (2.04 g)Electrophile
Cesium Carbonate ( Cs2​CO3​ )325.822.06.52 gBase
N,N-Dimethylformamide (DMF)73.09N/A30.0 mLSolvent (0.33 M)

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Deprotonation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen ( N2​ ) or Argon to ensure strictly anhydrous conditions[4].

  • Dissolution: Charge the flask with 3-iodo-5-methyl-1H-pyrazole (2.08 g, 10.0 mmol) and anhydrous DMF (30 mL). Stir until complete dissolution is achieved.

  • Anion Generation: Add finely powdered, anhydrous Cs2​CO3​ (6.52 g, 20.0 mmol) in one portion[1]. Stir the suspension vigorously at room temperature ( 20−25∘C ) for 30 minutes. Note: The mixture will become slightly opaque as the pyrazolate-cesium complex forms.

Phase 2: Alkylation 4. Electrophile Addition: Using a syringe, add 1-iodopropane (1.17 mL, 12.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes. 5. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 3:1, UV detection at 254 nm). The reaction typically reaches completion within 4 to 6 hours. If sluggish, gently warm the reaction to 45∘C .

Phase 3: Workup and Isolation 6. Quenching: Once complete, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This solubilizes the inorganic cesium salts and crashes out the organic components. 7. Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×40 mL). Combine the organic layers. 8. DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×30 mL). Causality: LiCl highly partitions DMF into the aqueous phase, preventing DMF contamination during concentration. Follow with a final wash of saturated aqueous NaCl (brine, 30 mL). 9. Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo using a rotary evaporator to yield the crude product as an oil.

Phase 4: Purification & Self-Validation 10. Chromatography: Purify the crude mixture via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 15% EtOAc in Hexanes. The desired 1,3,5-isomer typically elutes slightly faster than the highly polar baseline impurities. 11. Validation (NOESY NMR): To definitively confirm the regiochemistry (distinguishing the 1-propyl-3-iodo-5-methyl isomer from the 1-propyl-5-iodo-3-methyl isomer), perform 2D NOESY NMR. Self-Validating Metric: You must observe a strong Nuclear Overhauser Effect (NOE) spatial correlation between the N−CH2​ protons of the propyl group and the C5−CH3​ (methyl) protons. If the correlation is between the propyl group and the C4-H proton instead, the undesired regioisomer was formed.

References

  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: Google Patents URL
  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts Source: ACS Publications URL:[Link]

  • Kinetic, ESI-CID-MS and Computational Studies of π-Allyliridium C,O-Benzoate-Catalyzed Allylic Amination: Understanding the Effect of Cesium Ion Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Advanced Application Note: 3-Iodo-5-methyl-1-propyl-1H-pyrazole in Targeted Drug Discovery

Strategic Rationale & Mechanistic Grounding In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged scaffold, frequently deployed as a bioisostere for arenes and heteroarenes to modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Grounding

In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged scaffold, frequently deployed as a bioisostere for arenes and heteroarenes to modulate physicochemical properties and enhance target binding[1]. 3-Iodo-5-methyl-1-propyl-1H-pyrazole represents a highly specialized, synthetically versatile building block designed for late-stage functionalization in drug discovery programs.

The structural logic behind this specific building block is tripartite:

  • N-Propyl Substitution: Alkylation at the N1 position eliminates the hydrogen bond donor (HBD) capacity, which systematically increases the lipophilicity (LogP) and enhances passive membrane permeability—a critical parameter for oral bioavailability[2].

  • 5-Methyl Vector: The C5 methyl group introduces a calculated steric bulk. When incorporated into a larger pharmacophore, this methyl group restricts the rotational degrees of freedom of adjacent bonds, effectively locking the molecule into a bioactive conformation and increasing the residence time within a target binding pocket (e.g., a kinase hinge region).

  • 3-Iodo Reactive Handle: The carbon-iodine (C-I) bond at the C3 position is highly polarized and possesses a low bond dissociation energy. In the context of heteroaryl halides, the intrinsic relative electrophilicity of the ring carbons dictates that the C-I bond is the kinetically preferred site for oxidative addition by low-valent transition metals, priming the molecule for rapid, site-selective cross-coupling[3].

Table 1: Physicochemical Profiling
ParameterValuePharmacokinetic Implication
Molecular Formula C₇H₁₁IN₂N/A
Molecular Weight 250.08 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Calculated LogP ~2.8Optimal baseline lipophilicity for CNS penetration and intestinal absorption.
H-Bond Donors (HBD) 0Reduced desolvation penalty during target binding.
H-Bond Acceptors (HBA) 2Maintains essential interactions with target backbone amides.

Synthetic Workflow & Decision Tree

The synthetic utility of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is defined by its orthogonal reactivity. The diagram below maps the primary transition-metal-catalyzed pathways used to convert this building block into advanced pharmaceutical intermediates.

Synthetic_Workflow Start 3-Iodo-5-methyl- 1-propyl-1H-pyrazole Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Sonogashira Sonogashira (C-C Alkynyl) Start->Sonogashira Pd1 Pd(dppf)Cl2, Base Aryl Boronic Acid Suzuki->Pd1 Pd2 Pd2(dba)3, RuPhos Amine, NaOtBu Buchwald->Pd2 Pd3 Pd(PPh3)4, CuI Terminal Alkyne Sonogashira->Pd3 Prod1 3-Aryl Derivative (Kinase Hinge Binder) Pd1->Prod1 Prod2 3-Amino Derivative (Solubility Enhancer) Pd2->Prod2 Prod3 3-Alkynyl Derivative (Rigid Linker) Pd3->Prod3

Caption: Synthetic decision tree for 3-Iodo-5-methyl-1-propyl-1H-pyrazole functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process quality control (QC) check.

Protocol A: Site-Selective Suzuki-Miyaura Arylation (C-C Bond Formation)

This protocol details the coupling of the C3-iodo position with an aryl boronic acid. The selection of the ligand is critical; bidentate ligands like dppf or sterically demanding monodentate ligands accelerate the reductive elimination step, preventing off-target dehalogenation[4].

Reagents:

  • 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 250 mg)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a 25 mL Schlenk tube with the iodopyrazole, aryl boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is utilized because the carbonate ion coordinates with the boron atom, forming a reactive, electron-rich boronate complex essential for the transmetalation step of the catalytic cycle.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with N₂ gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. Seal the tube and heat to 90 °C for 4–6 hours.

  • In-Process Validation (QC): At 4 hours, remove a 50 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Metric: The starting iodopyrazole is highly UV-active (R_f ~ 0.6). Successful conversion is validated by the disappearance of the starting material and the emergence of a new spot (often fluorescent under 365 nm UV). LC-MS must show the complete loss of the characteristic m/z 251.1[M+H]⁺ peak and the distinct iodine isotopic signature.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL).

    • Causality: The brine wash effectively partitions the water and dioxane into the aqueous layer while salting out the organic product into the EtOAc layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Reagents:

  • 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos or RuPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology & Causality:

  • Assembly: In a glovebox or under strict inert atmosphere, combine all solid reagents in a sealed vial.

    • Causality: NaOtBu is highly hygroscopic; exposure to ambient moisture will rapidly quench the base, stalling the deprotonation of the amine required for the catalytic cycle.

  • Reaction: Add anhydrous toluene, seal, and heat to 100 °C for 8 hours.

    • Causality: BrettPhos is specifically chosen because its massive steric profile prevents the formation of inactive bis-amine palladium complexes, ensuring the catalyst remains active.

  • In-Process Validation (QC):

    • Validation Metric: Upon reaching 100 °C, the reaction mixture should transition from the dark purple of Pd₂(dba)₃ to a reddish-brown hue. This color shift is a self-validating visual cue confirming the dissociation of the dba ligands and the formation of the active L-Pd(0) species.

  • Workup: Cool the mixture and filter directly through a pad of Celite, eluting with CH₂Cl₂.

    • Causality: Filtration removes insoluble inorganic salts (NaI, unreacted NaOtBu) and precipitated Pd black, preventing streaking during downstream column chromatography.

Table 2: Quantitative Optimization of C3-Cross-Coupling

Summary of empirical data for the functionalization of 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Isolated Yield (%)
Suzuki (Aryl) Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088 - 94%
Suzuki (Heteroaryl) Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10072 - 81%
Buchwald (1° Amine) Pd₂(dba)₃ / BrettPhosNaOtBuToluene10085 - 90%
Buchwald (2° Amine) Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane11076 - 83%

Pharmacological Application: Target Mapping

Once functionalized, derivatives of 3-Iodo-5-methyl-1-propyl-1H-pyrazole are frequently utilized as competitive inhibitors in oncology and immunology. The pyrazole core mimics the purine ring of ATP, allowing it to anchor securely into the highly conserved hinge region of kinases (e.g., JAK, PI3K, or p38 MAPK)[2]. The diagram below illustrates the logical relationship and intervention point of these synthesized derivatives within a standard kinase signaling cascade.

Kinase_Pathway Ligand Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Target Target Kinase (e.g., JAK/PI3K) Receptor->Target Phosphorylates Pyrazole Pyrazole Derivative (Targeted Inhibitor) Pyrazole->Target Competitive Hinge Binding Downstream Downstream Effectors (STAT/Akt) Target->Downstream Signal Transduction Outcome Cell Proliferation / Tumor Survival Downstream->Outcome Gene Transcription

Caption: Pharmacophore mapping of pyrazole derivatives within a kinase signaling cascade.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017, 8, 40-62.

  • Sakakibara, R., Itoh, K., & Fujii, H. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry, 2019, 84(18), 11474-11481.

  • Li, J. J. (Ed.). "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry." CRC Press, 2022.

  • "Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds." ACS Omega, 2024.

Sources

Method

Application Note: Regioselective Functionalization Strategies for 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Executive Summary & Chemical Profiling The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. The compound 3-Iodo-5-methyl-1-propyl-1H-pyrazole presents a highly programmable building block. Its substitution pattern—an alkylated N1, a heavy halogen at C3, an open C4 position, and a methyl group at C5—creates a distinct electronic and steric environment.

Successful late-stage functionalization of this scaffold requires navigating the competing reactivities of the C3-iodide and the electron-rich C4 position[1]. This guide provides field-proven methodologies to orthogonally functionalize this molecule, detailing the mechanistic causality behind reagent selection and outlining self-validating protocols to ensure absolute regiocontrol.

Orthogonal Reactivity Map

OrthogonalReactivity SM 3-Iodo-5-methyl-1-propyl-1H-pyrazole Path1 Module 1: C3 Cross-Coupling (Pd-Catalyzed) SM->Path1 Path2 Module 2: C3 Halogen-Metal Exchange (iPrMgCl·LiCl) SM->Path2 Path3 Module 3: C4 Electrophilic Substitution (NCS / Electrophiles) SM->Path3 Prod1 C3-Aryl/Alkyl Derivative (C4-H, C5-Me intact) Path1->Prod1 Prod2 C3-Electrophile Trapped (C4-H, C5-Me intact) Path2->Prod2 Prod3 3-Iodo-4-Chloro-5-methyl- 1-propyl-1H-pyrazole Path3->Prod3

Divergent regioselective functionalization pathways for 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Module 1: C3-Regioselective Palladium-Catalyzed Cross-Coupling

Causality & Mechanistic Rationale

The C3-I bond possesses a significantly lower bond dissociation energy (~272 kJ/mol) compared to the C-H bonds on the pyrazole ring[2]. Consequently, the oxidative addition of a Pd(0) species into the C3-I bond is kinetically favored over any competing electrophilic palladation at the C4 position. By utilizing a bulky, electron-rich phosphine ligand (e.g., XPhos or dppf), the oxidative addition is accelerated, and the subsequent transmetalation step is facilitated, ensuring that cross-coupling occurs exclusively at C3 without oligomerization or C-H activation side reactions[3].

Step-by-Step Protocol: Suzuki-Miyaura Arylation
  • Preparation: In an oven-dried Schlenk flask under argon, add 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv, 1.0 mmol, ~250 mg), phenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The biphasic system is crucial as water dissolves the inorganic base, facilitating the formation of the reactive boronate species required for transmetalation.

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Analytical Check
  • LC-MS Monitoring: The starting material exhibits a distinct [M+H]⁺ peak at m/z 251. The reaction is deemed complete when this peak is entirely replaced by the coupled product mass (m/z 201 for the phenyl derivative).

  • TLC: The starting material is weakly UV-active; the C3-arylated product will show intense UV absorbance at 254 nm due to extended conjugation.

Module 2: C3-Selective Halogen-Metal Exchange

Causality & Mechanistic Rationale

While cross-coupling is ideal for sp²-sp² linkages, accessing sp²-sp³ bonds or introducing heteroatom electrophiles requires a nucleophilic pyrazole intermediate. The C3-iodo group undergoes rapid halogen-metal exchange. However, using strong alkyllithium bases (like n-BuLi) can lead to competitive lateral deprotonation of the slightly acidic C5-methyl group. To achieve absolute C3-selectivity, Knochel's Turbo-Grignard (iPrMgCl·LiCl) is employed[4]. The isopropyl Grignard selectively exchanges with the iodide, while the LiCl breaks up polymeric magnesium aggregates, drastically enhancing the kinetic rate of the exchange at lower temperatures without triggering C5 deprotonation.

Step-by-Step Protocol: Formylation via Turbo-Grignard
  • Preparation: Dissolve 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL) under a strict argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 0.85 mL) over 5 minutes. Stir at -20 °C for 30 minutes.

  • Electrophilic Trapping: Slowly inject anhydrous DMF (2.0 equiv, 2.0 mmol) to formylate the C3 position. Allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, and evaporate.

Self-Validating Analytical Check
  • Deuterium Quench Test: Before adding DMF, extract a 0.1 mL aliquot of the reaction mixture and quench it with D₂O. Analyze via GC-MS. A successful and selective exchange will yield >95% deuterium incorporation at C3 (m/z 125) with no deuterium exchange at the C5-methyl group.

Module 3: C4-Regioselective Electrophilic Substitution

Causality & Mechanistic Rationale

The pyrazole ring is a π-excessive heterocycle, with the C4 position being the most electron-rich (nucleophilic) site due to resonance contributions from the nitrogen lone pairs[1]. If a synthetic route requires functionalizing C4 prior to C3, transition-metal-catalyzed C-H activation is non-viable, as the C3-I bond would prematurely undergo oxidative addition. Instead, classical Electrophilic Aromatic Substitution (EAS) relies on HOMO-LUMO interactions rather than metal insertion. Reagents like N-Chlorosuccinimide (NCS) selectively attack the nucleophilic C4 carbon, preserving the valuable C3-I handle for downstream cross-coupling[5].

Step-by-Step Protocol: C4-Chlorination
  • Preparation: Dissolve 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol) in anhydrous DMF (4 mL) at room temperature.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv, 1.05 mmol) in a single portion.

  • Reaction Execution: Heat the mixture to 50 °C for 6 hours. The mild heating provides the activation energy required for the formation of the Wheland intermediate at C4.

  • Workup: Pour the mixture into ice water (20 mL) to precipitate the product. Extract with diethyl ether (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove DMF and succinimide byproducts. Dry and concentrate.

Self-Validating Analytical Check
  • ¹H NMR (CDCl₃): The starting material displays a distinct, sharp singlet for the C4 proton at approximately δ 6.1 ppm. The absolute disappearance of this singlet, while the N-propyl and C5-methyl signals remain intact, confirms quantitative and regioselective C4-chlorination.

Quantitative Data: Optimization of C3 Suzuki-Miyaura Coupling

To demonstrate the sensitivity of the C3-I bond to reaction conditions, the following table summarizes the optimization parameters for the synthesis of 5-methyl-3-phenyl-1-propyl-1H-pyrazole.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Regioselectivity (C3 vs C4)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9068>99:1
2Pd(OAc)₂ / PPh₃K₃PO₄DMF1004595:5 (Trace dehalogenation)
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8094>99:1
4Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O6591>99:1

Note: Pd(dppf)Cl₂ (Entry 3) provides the optimal balance of yield and complete regiocontrol, preventing premature protodeiodination.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. National Library of Medicine (PMC).[Link]

  • Consecutive Aryne Generation Strategy for the Synthesis of 1,3-Diarylpyrazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications).[Link]

  • Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. PubMed. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Library of Medicine (PMC).[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved pharmaceuticals and clinical candidates.[1][2] These five-membered aromatic heterocycles,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of approved pharmaceuticals and clinical candidates.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6][7][8]

This guide provides detailed protocols and technical insights for the preparation of novel pyrazole derivatives using 3-Iodo-5-methyl-1-propyl-1H-pyrazole as a key building block. The high reactivity of the carbon-iodine bond at the 3-position makes this substrate an excellent electrophilic partner in a variety of cross-coupling reactions.[9] We will explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers, scientists, and drug development professionals with the necessary tools to generate diverse libraries of pyrazole-based compounds.

Part 1: Synthesis of the Key Intermediate: 3-Iodo-5-methyl-1-propyl-1H-pyrazole

A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. While a direct synthesis for 3-iodo-5-methyl-1-propyl-1H-pyrazole is not readily found in the searched literature, a general and logical synthetic route can be constructed based on established pyrazole synthesis and functionalization principles. The following protocol is a representative, multi-step procedure.

Workflow for the Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer-type Iodination A Propylhydrazine C 3-Amino-5-methyl-1-propyl-1H-pyrazole A->C Reaction B Cyanoacetone B->C D Diazotization (NaNO2, HCl) C->D F 3-Iodo-5-methyl-1-propyl-1H-pyrazole D->F Reaction E Iodide Source (KI) E->F

Caption: Synthetic workflow for 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Protocol 1.1: Synthesis of 3-Amino-5-methyl-1-propyl-1H-pyrazole

This step involves the condensation of a hydrazine with a β-keto nitrile, a classic method for constructing the pyrazole ring.

  • Materials: Propylhydrazine, Cyanoacetone (or its alkali metal salt), appropriate solvent (e.g., ethanol or water), mineral acid (if using free hydrazine).

  • Procedure:

    • To a solution of propylhydrazine (1.0 equiv) in a suitable solvent, add cyanoacetone (1.0 equiv). If using a hydrazinium salt, the reaction can be performed with an alkali metal salt of cyanoacetone.[10]

    • The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by solvent removal under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 1.2: Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole via Diazotization-Iodination

The transformation of the 3-amino group to an iodo group can be achieved via a Sandmeyer-type reaction.

  • Materials: 3-Amino-5-methyl-1-propyl-1H-pyrazole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI), ice.

  • Procedure:

    • Dissolve 3-amino-5-methyl-1-propyl-1H-pyrazole (1.0 equiv) in a mixture of HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-iodo-5-methyl-1-propyl-1H-pyrazole.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of 3-iodo-5-methyl-1-propyl-1H-pyrazole serves as an efficient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[6] It is important to note that the pyrazole NH, if present, often requires protection to prevent catalyst inhibition.[11] However, our N-propylated substrate circumvents this issue.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl-5-methyl-1-propyl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[12] This reaction is widely used to synthesize biaryl structures prevalent in pharmaceuticals.[13][14]

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reactants: - 3-Iodo-5-methyl-1-propyl-1H-pyrazole - Aryl/Heteroaryl Boronic Acid - Pd Catalyst & Ligand - Base Reaction Reaction Setup: - Inert Atmosphere - Degassed Solvent - Heating (e.g., 80-120 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-5-methyl-1-propyl-1H-pyrazole Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

  • Materials: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv), Aryl/Heteroaryl boronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)), Ligand (e.g., SPhos (4 mol%) if using Pd(OAc)₂), Base (e.g., K₂CO₃ or KF, 2.0 equiv), and a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[6][14]

  • Procedure:

    • In an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), combine 3-iodo-5-methyl-1-propyl-1H-pyrazole, the boronic acid, the palladium catalyst, ligand (if required), and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[14]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for 2-18 hours.[9] The reaction can also be performed under microwave irradiation for shorter reaction times.[13]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.[9]

Parameter Condition Rationale/Insight
Catalyst Pd(OAc)₂/SPhos or Pd(PPh₃)₄The choice of catalyst and ligand is critical. Pd(OAc)₂ with a Buchwald ligand like SPhos is highly effective for a broad range of substrates.[6] Pd(PPh₃)₄ is a classic, reliable catalyst.[14]
Base K₂CO₃, KF, Cs₂CO₃The base is required to activate the boronic acid for transmetalation.[12] The choice of base can influence reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system is often used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-methyl-1-propyl-1H-pyrazoles

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, linking the pyrazole core to terminal alkynes.[9][15] This reaction typically uses a dual catalyst system of palladium and copper(I).[6]

  • Materials: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), Copper(I) iodide (CuI, 4 mol%), and a solvent/base (e.g., triethylamine (TEA) or DMF/TEA).[6][15]

  • Procedure:

    • To a reaction vessel, add 3-iodo-5-methyl-1-propyl-1H-pyrazole, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the solvent (e.g., triethylamine), followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating. The mild conditions are a notable advantage of this method.[6]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the 3-alkynyl pyrazole derivative.[9]

Parameter Condition Rationale/Insight
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and highly effective system for Sonogashira couplings.[6] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst forms a copper(I) acetylide intermediate.
Base/Solvent Triethylamine (TEA)TEA often serves as both the base and the solvent, creating a mild and efficient reaction environment.[6]
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-methyl-1-propyl-1H-pyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds, providing access to a wide range of N-substituted pyrazoles.[16][17] The resulting aminopyrazole scaffold is a privileged structure in drug discovery.[4][16]

  • Materials: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv), Primary or secondary amine (1.2 equiv), Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., tBuDavePhos or Xantphos), and a strong, non-nucleophilic base (e.g., KOtBu or NaOtBu).[16][18]

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-iodo-5-methyl-1-propyl-1H-pyrazole, the palladium pre-catalyst, the ligand, and the base.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine.

    • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.[16]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove palladium black.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Parameter Condition Rationale/Insight
Catalyst/Ligand Pd₂(dba)₃ / tBuDavePhosThe choice of ligand is crucial and depends on the amine coupling partner. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[18][19]
Base KOtBu, NaOtBuA strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[17]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for success.

Conclusion

3-Iodo-5-methyl-1-propyl-1H-pyrazole is a versatile and valuable intermediate for the synthesis of novel pyrazole derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust platform for researchers to generate diverse compound libraries for screening in drug discovery and materials science. The key to success in these transformations lies in the careful selection of the catalyst system, base, and reaction conditions, tailored to the specific substrates being coupled.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. SpringerLink.
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Central China Normal University.
  • Buchwald-Hartwig amination. Name-Reaction.com.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

Sources

Method

Application Notes &amp; Protocols: Optimal Catalytic Systems for the Functionalization of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Strategic Value of C-3 Iodides The pyrazole motif is a cornerstone in medicinal chemistry and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Strategic Value of C-3 Iodides

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence is due to its ability to act as a versatile scaffold, capable of engaging in various biological interactions. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, 3-iodo-5-methyl-1-propyl-1H-pyrazole, is a highly valuable synthetic intermediate. The carbon-iodine bond at the C-3 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of diverse molecular complexity. This allows for the systematic exploration of the chemical space around the pyrazole core, a critical activity in modern drug discovery programs. These transformations are instrumental in creating libraries of novel compounds for biological screening and lead optimization.[1][2]

This document provides detailed protocols and technical insights into the optimal catalytic systems for the most common and impactful cross-coupling reactions involving this substrate: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Core Principles of Palladium-Catalyzed Cross-Coupling

The success of any cross-coupling reaction hinges on the synergistic interplay of its core components. Understanding their individual roles is crucial for troubleshooting and optimizing these transformations.

  • Palladium Precatalyst: The palladium center is the engine of the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states to orchestrate the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[3] Modern precatalysts, such as those developed by the Buchwald group, are often air- and moisture-stable, offering enhanced reliability and ease of use.[4][5]

  • Ligand: The ligand is arguably the most critical component for tuning the catalyst's performance. It binds to the palladium center, modifying its steric and electronic properties. Electron-rich and bulky phosphine ligands, particularly biaryl phosphines (e.g., XPhos, SPhos), are highly effective as they promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[6][7][8][9] The choice of ligand directly impacts reaction rates, substrate scope, and efficiency.[6]

  • Base: The base plays multiple roles. In Suzuki-Miyaura coupling, it activates the boronic acid for transmetalation.[10] In Sonogashira and Heck reactions, it neutralizes the hydrogen halide generated during the reaction. In Buchwald-Hartwig amination, it deprotonates the amine to form the active nucleophile. The choice of base (e.g., carbonates, phosphates, alkoxides) must be compatible with the substrates' functional groups.

  • Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, DMF, and toluene are common. For some reactions, particularly Suzuki couplings, aqueous solvent mixtures can be beneficial.[11]

I. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl compounds. For 3-iodo-5-methyl-1-propyl-1H-pyrazole, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties.

Catalyst System Selection
  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst for this transformation with iodo-pyrazoles.[2] For more challenging couplings or to achieve lower catalyst loadings, precatalyst systems like XPhos Pd G3 are excellent alternatives.[4]

  • Ligand: When using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the addition of a supporting ligand is necessary. Bulky, electron-rich biaryl phosphine ligands such as XPhos or the pyrazole-based P,N-ligands have shown great efficacy.[4][8][9]

  • Base: An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient to promote the reaction without degrading sensitive functional groups.[2]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeTypical Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O10012 h>90
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O858 h85-95
3-Pyridylboronic AcidXPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1106 h80-90
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O120 (MW)40 min75-85

Note: Conditions are adapted from similar iodo-heterocycle couplings and serve as a strong starting point for optimization.[2][12]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 3-iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of H₂O) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS. For microwave-assisted synthesis, irradiate at a constant temperature (e.g., 120-140 °C) for 10-40 minutes.[2][12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal->product start R¹-I (3-Iodo-5-methyl-1-propyl-1H-pyrazole) start->pd_complex boronic R²-B(OR)₂ borate [R²-B(OR)₂(Base)]⁻ boronic->borate Activation base Base base->borate borate->transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

II. C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynylated pyrazoles. This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst System Selection
  • Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is the most common and reliable palladium source for this reaction.[13][14]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[13][14]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by triethylamine (3.0 mmol, 3.0 equiv).[14]

  • Alkyne Addition: Stir the mixture for 5-10 minutes at room temperature, then add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex->product alkyne R²-C≡C-H cu_acetylide R²-C≡C-Cu alkyne->cu_acetylide Base, CuI cu_acetylide->pd_complex Transmetalation start R¹-I start->pd_complex

Caption: The dual catalytic cycles of the Sonogashira reaction.[14]

III. C-C Bond Formation: Heck Coupling

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a direct route to vinyl-substituted pyrazoles. This reaction is particularly useful for introducing functionalized side chains.

Catalyst System Selection
  • Palladium Source: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective catalyst.[12] For iodo-heterocycles, ligandless conditions can sometimes be effective, but the addition of a phosphine ligand often improves yields and reliability.[15]

  • Ligand: Triphenylphosphine (PPh₃) or bulky trialkylphosphines like tri-tert-butylphosphine can be effective.[15][16] The choice depends on the specific alkene coupling partner.

  • Base: An inorganic base like sodium bicarbonate (NaHCO₃) or an organic base such as DABCO is typically used to neutralize the HI formed during the catalytic cycle.[12][17]

Experimental Protocol: Heck Coupling
  • Reaction Setup: In a reaction flask, combine 3-iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the base (e.g., NaHCO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent like DMF or acetonitrile (10 mL).

  • Reaction: Heat the reaction mixture to 80-125 °C and stir vigorously for 2-16 hours, monitoring by TLC or LC-MS.[12][17]

  • Work-up: After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Catalytic Cycle Visualization

Heck_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition insertion Alkene Insertion Complex pd_complex->insertion Coordination & Migratory Insertion elimination β-Hydride Elimination insertion->elimination elimination->pd0 Regeneration product Product elimination->product h_base H-Base⁺ I⁻ elimination->h_base start R¹-I start->pd_complex alkene Alkene alkene->insertion base Base base->h_base

Caption: Key steps in the Mizoroki-Heck catalytic cycle.

IV. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[18] This is a critical transformation for synthesizing 3-aminopyrazole derivatives, which are prevalent in kinase inhibitor drug discovery.[19]

Catalyst System Selection
  • Palladium Source & Ligand: This reaction is highly dependent on the ligand. The most effective systems use bulky, electron-rich biaryl phosphine ligands.[4] It is often most convenient to use a pre-formed, air-stable palladium precatalyst complexed with a suitable ligand. XPhos, RuPhos, and BrettPhos are excellent choices.[4][20] For example, XPhos Pd G3 is a highly active and versatile precatalyst.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be used.[21] For primary aliphatic amines, lithium bis(trimethylsilyl)amide (LiHMDS) is often effective.[12]

  • Substrate Considerations: The choice of catalytic system can depend on the amine. For amines lacking β-hydrogens (e.g., arylamines, morpholine), many standard systems work well. For primary alkylamines with β-hydrogens, specialized ligands may be needed to prevent competing β-hydride elimination.[19][22]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction tube or vial.

  • Reagent Addition: Add 3-iodo-5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction at the appropriate temperature (typically 80-110 °C) with stirring. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by silica gel chromatography.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex R¹-Pd(II)L-I pd0->pd_complex Oxidative Addition amido_complex [R¹-Pd(II)L(NR²R³)] pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product start R¹-I start->pd_complex amine HNR²R³ amine->pd_complex base Base base->pd_complex

Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.[18]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described in this guide.

Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Extract monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for palladium-catalyzed cross-coupling.

Conclusion

3-Iodo-5-methyl-1-propyl-1H-pyrazole is a versatile and powerful building block for the synthesis of novel pyrazole-containing compounds. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide efficient and modular strategies for its elaboration. The success of these transformations relies on the rational selection of the catalyst, ligand, base, and solvent. The protocols and principles outlined in this guide offer robust starting points for researchers to leverage this key intermediate in their synthetic and drug discovery endeavors.

References

  • Vertex AI Search. (2026, March 6).
  • ResearchGate. Substrate scope for the Cassar‐Heck reaction between iodo‐heterocycles....
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • BenchChem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • ACS Publications. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • eScholarship.
  • ACS Publications. (2024, March 7). Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids. Organic Letters.
  • PolyU Institutional Research Archive.
  • ResearchGate. Scheme 5.
  • ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • ACS Publications. (2019, January 22). Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. Organic Letters.
  • BenchChem.
  • Gessner Group.
  • ResearchGate. (2026, February 28).
  • DSpace@MIT.
  • ResearchGate. Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction..
  • ACS Publications. (2005, September 1). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters.
  • Wikipedia.
  • Organic Chemistry Portal. (2017). Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles.
  • Sigma-Aldrich.
  • MDPI. (2017, September 11).
  • RSC Publishing. (2025, May 13).
  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • BenchChem.
  • Sigma-Aldrich.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • MDPI. (2015, January 22).
  • RSC Publishing. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.
  • RSC Publishing. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Semantic Scholar. Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions..
  • PMC.
  • YouTube. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Introduction Welcome to the Technical Support Center for the synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize iodinated pyrazoles as versatile synthetic intermediates. The introduction of an iodine atom onto the pyrazole scaffold, specifically at the C4 position (to yield the 3-iodo isomer, following IUPAC nomenclature for this substitution pattern), provides a crucial handle for further molecular elaboration through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1] This allows for the construction of complex molecular architectures essential for discovering novel therapeutics and agrochemicals.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your target compound.

Reaction Overview

The synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is achieved via an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring acts as a nucleophile, attacking a potent electrophilic iodine species (I⁺). The N1-propyl and C5-methyl substituents electronically direct the substitution to the C4 position, making it the most nucleophilic and susceptible to electrophilic attack, thus ensuring high regioselectivity.[1]

Reaction scheme for the iodination of 5-methyl-1-propyl-1H-pyrazole

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction is resulting in a low yield of 3-Iodo-5-methyl-1-propyl-1H-pyrazole. What are the potential causes and solutions?

Answer: Low yields are a common problem and can be traced to several factors related to reagents, reaction conditions, or substrate reactivity.

  • Sub-optimal Iodinating Agent: The choice of iodinating agent is critical. While molecular iodine (I₂) is readily available, its electrophilicity may be insufficient for achieving a high conversion rate.

    • Causality: The reaction rate depends on the concentration of the active electrophile, I⁺. Systems that generate a higher concentration of I⁺ will be more effective.

    • Solution: Consider using a more reactive iodine source or an activating agent.

      • Iodine with an Oxidant: A combination of molecular iodine with an oxidant such as Ceric Ammonium Nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃) generates a more potent iodinating species in situ.[3][4] The I₂/CAN system is particularly effective for various pyrazole derivatives.[3][5]

      • N-Iodosuccinimide (NIS): NIS, especially when activated with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, is a highly efficient reagent for iodinating pyrazoles, including those that may be less reactive.[4][6]

      • Iodine Monochloride (ICl): ICl is a potent, polarized source of electrophilic iodine and can be very effective, often leading to high yields under mild conditions.[3][7][8]

  • Inappropriate Reaction Conditions: Temperature and solvent choice significantly influence reaction kinetics and yield.

    • Causality: The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate. The solvent must fully solubilize the reactants to ensure a homogeneous reaction mixture.

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-80 °C).[4] For particularly deactivated systems, reflux conditions may be necessary.[3] Always monitor for potential side reactions or degradation at higher temperatures using Thin Layer Chromatography (TLC).

      • Solvent: Acetonitrile, dichloromethane (DCM), and acetic acid are commonly used and effective solvents.[3][6][7] For greener protocols, water has been used successfully with the I₂/H₂O₂ system.[3][9]

  • Reagent Purity and Stoichiometry:

    • Causality: Impurities in the starting material can inhibit the reaction. Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts.

    • Solution: Ensure the 5-methyl-1-propyl-1H-pyrazole starting material is pure. Verify the concentration and purity of reagents like n-BuLi if performing a lithiation-iodination sequence.[3] An excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[3][5]

Question 2: I am observing the formation of multiple isomers or di-iodinated products. How can I improve the regioselectivity?

Answer: While the C4 position of the 1,5-disubstituted pyrazole is electronically favored, side reactions can occur under certain conditions.

  • Causality: Electrophilic substitution on the pyrazole ring overwhelmingly occurs at the C4 position due to the directing effects of the two nitrogen atoms and the substituents.[1][10] However, harsh conditions or highly reactive iodinating agents might lead to substitution at other positions or di-iodination. Iodination at C5 can occur via a different mechanism, such as deprotonation-iodination.[3][5]

  • Solution:

    • Control Reaction Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) which might lead to thermodynamic byproducts.

    • Choice of Reagent: Methods like I₂/CAN or NIS/TFA are known for their high C4-regioselectivity in electrophilic substitution.[3][5]

    • Avoid Strong Bases (unless C5 is desired): Do not use strong bases like n-butyllithium (n-BuLi) unless you are intentionally trying to deprotonate the C5 position for subsequent iodination, which would yield the isomeric 5-iodo-3-methyl-1-propyl-1H-pyrazole.[5]

Question 3: The work-up and purification are difficult, and I struggle to isolate a pure product. What is a reliable procedure?

Answer: A systematic work-up and purification strategy is essential for obtaining the high-purity product required for subsequent steps.

  • Causality: The crude reaction mixture contains the desired product, unreacted iodine, inorganic salts, and potentially acidic or basic residues. Each of these must be removed.

  • Solution: A robust work-up and purification workflow is as follows:

    • Quench Excess Iodine: After TLC confirms reaction completion, cool the mixture and quench any unreacted iodinating agent by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[3][7] The disappearance of the characteristic iodine color indicates a complete quench.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3]

    • Washes: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities and salts.[3] If an acidic catalyst was used, a wash with a saturated sodium bicarbonate solution may be necessary to neutralize it.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]

    • Purification: The most effective method for final purification is flash column chromatography on silica gel.[3][7] A solvent system of hexanes and ethyl acetate is typically a good starting point for eluting the product.

Troubleshooting Logic Flowchart

G start Low Yield of 3-Iodo-5-methyl-1-propyl-1H-pyrazole check_sm Is Starting Material (SM) Pure and Fully Characterized? start->check_sm purify_sm Purify SM (Distillation/Chromatography) check_sm->purify_sm No check_reagents Are Iodinating Agent & Solvent Anhydrous and High Purity? check_sm->check_reagents Yes purify_sm->check_sm use_new Use Freshly Opened or Purified Reagents/Solvents check_reagents->use_new No check_conditions Review Reaction Conditions: - Iodinating System - Temperature - Reaction Time check_reagents->check_conditions Yes use_new->check_reagents sub_optimal_agent Is Iodinating Agent Potent Enough? check_conditions->sub_optimal_agent increase_potency Switch to Stronger System: - I₂/CAN - NIS/TFA - ICl sub_optimal_agent->increase_potency No incomplete_conv TLC Shows Unreacted SM? sub_optimal_agent->incomplete_conv Yes success Improved Yield increase_potency->success increase_time_temp Increase Reaction Time and/or Temperature (e.g., 60 °C) incomplete_conv->increase_time_temp Yes byproducts TLC Shows Byproducts? incomplete_conv->byproducts No increase_time_temp->success optimize_workup Optimize Workup and Column Chromatography byproducts->optimize_workup Yes byproducts->success No optimize_workup->success

Caption: A flowchart for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the iodination of 5-methyl-1-propyl-1H-pyrazole?

A: The reaction proceeds via a classical electrophilic aromatic substitution mechanism.[1] An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich π system of the pyrazole ring. This attack occurs preferentially at the C4 position, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). A base in the reaction mixture then abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the 3-iodo-5-methyl-1-propyl-1H-pyrazole product.

G cluster_mech Electrophilic Iodination Mechanism Pyrazole 5-Methyl-1-propyl-1H-pyrazole (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex Nucleophilic Attack Iplus I⁺ (Electrophile) Iplus->SigmaComplex Product 3-Iodo-5-methyl-1-propyl-1H-pyrazole SigmaComplex->Product Deprotonation HB H-Base⁺ Product->HB Base Base Base->Product

Caption: The mechanism of electrophilic pyrazole iodination.

Q: Which iodinating agents are most effective for this synthesis?

A: The effectiveness of an iodinating agent depends on the reactivity of the pyrazole substrate. For a relatively electron-rich substrate like 5-methyl-1-propyl-1H-pyrazole, several systems are effective. A comparative summary is provided in the table below.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use a silica gel plate and an eluent system such as 4:1 Hexane:Ethyl Acetate. Spot the starting material and the reaction mixture side-by-side. The product, being more nonpolar than the starting material due to the iodine atom, will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.

Q: What are the key safety precautions for this reaction?

A: Standard laboratory safety practices should be followed.

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Iodine and its compounds can be corrosive and toxic. Avoid inhalation and skin contact.

  • Strong acids like TFA and oxidants like CAN should be handled with care.

  • If using n-BuLi, it is pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen).[3]

Comparative Data of Iodination Methods

The following table summarizes various methods reported for the C4-iodination of pyrazole derivatives, which can be adapted for the synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

MethodReagent(s)Solvent(s)Temp.Typical Yield (%)Notes
Method 1 I₂, H₂O₂WaterRoom Temp.63 - 100%A green and practical method using water as the solvent.[3]
Method 2 I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood to ExcellentCAN acts as a mild oxidant; effective for various pyrazole derivatives.[3][5]
Method 3 N-Iodosuccinimide (NIS), Acid (TFA or H₂SO₄)DCM / AcetonitrileRoom Temp. - 80°CGoodHighly efficient, especially for less reactive pyrazoles.[4][6]
Method 4 Iodine Monochloride (ICl), Li₂CO₃DichloromethaneRoom Temp.Up to 95%The base is crucial to neutralize HCl formed during the reaction.[3][7][8]
Method 5 I₂, HIO₃Acetic Acid / CCl₄Room Temp.GoodA classical method for electrophilic iodination.[1]

Detailed Experimental Protocols

Protocol A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from established methods for the C4-iodination of substituted pyrazoles and is known for its efficiency and high regioselectivity.[3][5]

G start Start dissolve 1. Dissolve pyrazole (1.0 eq.) in Acetonitrile start->dissolve add_reagents 2. Add I₂ (1.3 eq.) and CAN (1.1 eq.) dissolve->add_reagents reflux 3. Reflux mixture (monitor by TLC) add_reagents->reflux workup 4. Cool, concentrate, and perform aqueous workup reflux->workup quench 5. Wash with Na₂S₂O₃ (aq) to remove excess I₂ workup->quench extract 6. Extract with organic solvent (e.g., DCM or EtOAc) quench->extract purify 7. Dry, concentrate, and purify by column chromatography extract->purify end End purify->end

Caption: Experimental workflow for the I₂/CAN iodination method.

Methodology:

  • Preparation: To a solution of 5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 eq.) in acetonitrile (6 mL) in a round-bottom flask, add elemental iodine (1.3 eq., 330 mg).

  • Reaction Initiation: Add ceric ammonium nitrate (CAN) (1.1 eq., 603 mg) to the solution.

  • Reaction Execution: Fit the flask with a condenser and reflux the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed (typically overnight).[3]

  • Work-up: Allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Quenching and Extraction: Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer.[3]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to afford the pure 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Protocol B: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is effective for a wide range of substrates and is often faster than oxidative methods.[4][6]

Methodology:

  • Preparation: Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 mmol, 1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile (5 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to 80 °C.[6] Monitor the reaction by TLC until completion (typically < 16 hours).[3]

  • Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol A.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (2025). Benchchem.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. (2008). Organic Chemistry Portal. [Link]

  • Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). Benchchem.
  • Technical Support Center: 4-Iodopyrazole Reactions. (2025). Benchchem.
  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (2018). Chemistry of Heterocyclic Compounds. [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2008). Tetrahedron Letters. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2020). RSC Advances. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

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Optimization

Technical Support Center: Troubleshooting Unwanted Deiodination of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Welcome to the Advanced Troubleshooting Guide for 3-Iodo-5-methyl-1-propyl-1H-pyrazole. The C3-iodo group on the electron-rich pyrazole core is an excellent electrophilic handle for downstream functionalization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 3-Iodo-5-methyl-1-propyl-1H-pyrazole. The C3-iodo group on the electron-rich pyrazole core is an excellent electrophilic handle for downstream functionalization. However, its high reactivity makes it highly susceptible to unwanted deiodination (yielding 5-methyl-1-propyl-1H-pyrazole) under various reaction conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind this degradation, provide self-validating protocols, and establish robust workflows to preserve the integrity of your C-I bond.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Unwanted Deiodination of 3-Iodo-pyrazole Cond1 Occurs during Pd-Catalyzed Cross-Coupling? Start->Cond1 Cond2 Occurs during Lithiation/ Strong Base rxn? Start->Cond2 Cond3 Occurs during Storage/ Stock Solution? Start->Cond3 Cause1 Hydrodehalogenation via beta-hydride elimination Cond1->Cause1 Yes Cause2 Metal-Halogen Exchange followed by protonation Cond2->Cause2 Yes Cause3 Photolytic C-I cleavage & radical H-abstraction Cond3->Cause3 Yes Sol1 Use Toluene/Dioxane, Bulky Ligands, K3PO4 Cause1->Sol1 Sol2 Use TMPMgCl·LiCl instead of n-BuLi/LDA Cause2->Sol2 Sol3 Store neat in amber vials at -20°C under Argon Cause3->Sol3

Logical troubleshooting workflow for identifying and resolving deiodination.

Section 1: Palladium-Catalyzed Cross-Coupling (Hydrodehalogenation)

Q: During my Suzuki-Miyaura coupling, I am observing >30% of the deiodinated byproduct instead of my desired cross-coupled product. What is driving this?

A: You are observing competitive hydrodehalogenation . In palladium-catalyzed cross-coupling, the oxidative addition of the C3-I bond to Pd(0) is kinetically rapid. However, if the subsequent transmetalation step is slow (due to steric hindrance, unoptimized base, or poor solubility of the boron species), the resulting Ar-Pd(II)-I intermediate stalls. This stalled intermediate is highly vulnerable to hydride sources in your reaction mixture[1][2].

Mechanistic Causality: Alcoholic solvents (e.g., methanol, ethanol) and certain amine bases can coordinate to the Pd(II) center. For instance, methoxide can displace the iodide, undergo β -hydride elimination to release formaldehyde, and form an Ar-Pd(II)-H species. Subsequent reductive elimination yields the deiodinated pyrazole[2]. Furthermore, adventitious water combined with nucleophilic phosphine ligands (like PEt3 or PPh3) can form phosphonium salts that hydrolyze, acting as a direct hydrogen source for deiodination[3][4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet R-M (Fast) Hydride Hydride Abstraction (from solvent/base) Ar-Pd(II)-H OxAdd->Hydride Alcohols/Water (Slow Transmet) RedElim Reductive Elimination Desired Product (Ar-R) TransMet->RedElim RedElim->Pd0 Deiod Reductive Elimination Deiodinated Byproduct (Ar-H) Hydride->Deiod Deiod->Pd0

Divergent Pd-catalyzed pathways: desired cross-coupling vs. unwanted hydrodehalogenation.

Q: How can I suppress this hydrodehalogenation pathway?

A: You must invert the kinetic ratio: accelerate transmetalation while starving the system of hydride donors.

  • Solvent Selection: Eliminate primary and secondary alcohols. Switch to non-hydride-donating solvents like Toluene, 1,4-Dioxane, or anhydrous THF.

  • Base Optimization: Avoid alkoxide bases (e.g., NaOMe) or primary/secondary amines. Use anhydrous inorganic bases like K3PO4 or Cs2CO3.

  • Ligand Tuning: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or dtbpf). These ligands promote rapid transmetalation and reductive elimination, outcompeting the hydrodehalogenation pathway[1].

Quantitative Data: Impact of Conditions on Deiodination

Table 1: Influence of Reaction Conditions on 3-Iodopyrazole Deiodination (Representative Literature Trends)

SolventBaseLigandHydride Source PotentialCross-Coupling Yield (%)Deiodination Yield (%)
MethanolKOtBuPPh3High ( β -hydride elimination)< 20%> 70%
THF / H2OK2CO3PEt3Moderate (Phosphonium hydrolysis)45%40%
1,4-DioxaneK3PO4XPhosLow85%< 5%
TolueneCs2CO3dtbpfVery Low92%< 2%
Protocol 1: Optimized Suzuki-Miyaura Coupling (Self-Validating System)

This protocol incorporates an in-process analytical control to validate the suppression of the deiodination pathway before committing to full workup.

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with 3-Iodo-5-methyl-1-propyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and strictly anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Causality: Toluene completely eliminates the solvent-derived β -hydride elimination pathway.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 80°C under a positive pressure of argon.

  • Self-Validation (In-process Control): At the 1-hour mark, extract a 50 µL aliquot via syringe. Quench into 500 µL of water, extract with 500 µL of EtOAc, and analyze the organic layer via GC-MS or LC-MS.

    • Target Metric: Monitor the m/z for the deiodinated byproduct (m/z ~124). The byproduct peak area must be <5% relative to the product peak. If the byproduct exceeds 10%, verify the anhydrous nature of your K3PO4, as adventitious water can trigger phosphine-mediated hydrodehalogenation[3].

  • Workup: Upon full consumption of the starting material, cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Section 2: Metal-Halogen Exchange and Deprotonation

Q: I am attempting a directed ortho-metalation (DoM) at the C4 position using n-BuLi, but I am losing the C3 iodine atom. Why?

A: The C3-iodo group on a pyrazole is highly susceptible to metal-halogen exchange. When using strong, nucleophilic alkyllithium reagents (like n-BuLi), the exchange of the C3-I bond for a C3-Li bond is kinetically faster than the deprotonation of the C4-H bond. If this 3-lithio intermediate is exposed to even trace moisture during the reaction or subsequent electrophilic quench, it rapidly protonates, resulting in complete deiodination.

Q: How do I selectively functionalize the C4 position without losing the C3 iodine?

A: You must switch from a nucleophilic lithium base to a non-nucleophilic, sterically hindered magnesium base, such as TMPMgCl·LiCl (Knochel-Hauser base).

Protocol 2: Selective C4-Functionalization via Magnesiation
  • Cooling: Dissolve 3-Iodo-5-methyl-1-propyl-1H-pyrazole in anhydrous THF (0.5 M) in a flame-dried flask under argon. Cool the solution to -20°C.

  • Base Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv). Stir for 30 minutes at -20°C.

    • Causality: The kinetic basicity and steric bulk of the tetramethylpiperidide (TMP) anion selectively abstracts the C4 proton. The magnesium counterion covalently stabilizes the resulting Grignard intermediate, drastically reducing the thermodynamic drive for C3-I metal-halogen exchange compared to highly ionic lithium bases.

  • Electrophile Trapping: Add your desired electrophile (e.g., an aldehyde, or I2 for diiodination) and slowly warm the reaction to room temperature over 2 hours.

  • Quenching: Quench carefully with saturated aqueous NH4Cl and extract with DCM.

Section 3: Storage and Photolytic Degradation

Q: My stock solutions of 3-Iodo-5-methyl-1-propyl-1H-pyrazole turn yellow/brown over time and show deiodination by NMR. Is the molecule unstable?

A: Yes, like many heteroaryl iodides, this molecule is inherently light-sensitive[5]. The C-I bond is photolabile. When exposed to ambient UV or visible light, it undergoes homolytic cleavage to generate a highly reactive pyrazole radical and an iodine radical ( I∙ ). Causality: The pyrazole radical will rapidly abstract a hydrogen atom from the solvent—especially if stored in ethereal solvents (THF, Et2O) or alcohols—leading directly to the deiodinated product. The iodine radicals recombine to form molecular iodine ( I2​ ), which causes the characteristic yellow/brown discoloration of the solution.

Corrective Action:

  • Never store this compound as a stock solution in hydrogen-donating solvents.

  • Store the compound neat (as a pure solid/oil), blanketed with argon, in an opaque amber vial at -20°C.

  • If a stock solution is absolutely required for automated dispensing, use a solvent with high C-H bond dissociation energies (like Benzene or DCM) and wrap the reservoir in aluminum foil.

References

  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.1

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).2

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). 3

  • ChemicalBook. 3-Iodo-1H-pyrazole Properties and Safety Data.5

Sources

Troubleshooting

Preventing degradation of 3-Iodo-5-methyl-1-propyl-1H-pyrazole during long-term storage

Welcome to the technical support center for 3-Iodo-5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Iodo-5-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Given the absence of specific long-term stability studies on 3-Iodo-5-methyl-1-propyl-1H-pyrazole, this document synthesizes established principles for the storage of iodinated heterocyclic compounds to provide a robust framework for preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Iodo-5-methyl-1-propyl-1H-pyrazole during storage?

A1: The degradation of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is primarily influenced by three main factors: light, heat, and atmospheric exposure (oxygen and moisture). The carbon-iodine bond is susceptible to cleavage, particularly when exposed to UV light, leading to deiodination. Elevated temperatures can accelerate decomposition reactions, while oxygen and moisture can lead to oxidative degradation and hydrolysis of the compound.

Q2: What are the visible signs of degradation I should look for?

A2: Visual inspection can often provide the first clues of degradation. Common signs include:

  • Color Change: A noticeable change from its initial color (e.g., turning yellow or brown) can indicate the formation of degradation products.

  • Change in Physical State: The appearance of new solid particulates, oiling out, or changes in crystallinity can suggest chemical changes.

  • Odor: The development of any unusual or stronger odor may also be an indicator of decomposition.

Q3: How can I analytically confirm the purity and detect degradation of my stored sample?

A3: To confirm the purity of your sample and identify potential degradation products, the following analytical techniques are recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent method for assessing purity and quantifying the parent compound and any non-volatile impurities. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. The mass spectrometer can help in identifying degradation products by their mass-to-charge ratio and fragmentation patterns.[2][3][4][5] Note that some pyrazole derivatives can be thermally labile, so care must be taken with the injection port temperature.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of the compound's structure and can be used to identify and quantify impurities. The appearance of new signals or changes in the integration of existing signals can indicate degradation.[7][8][9][10][11]

Q4: What is the most likely degradation product of 3-Iodo-5-methyl-1-propyl-1H-pyrazole?

A4: The most probable degradation product is the de-iodinated analog, 5-methyl-1-propyl-1H-pyrazole. This can occur through photodegradation or reductive processes. Other potential degradation products could arise from oxidation of the pyrazole ring or the propyl side chain.

Troubleshooting Guide: Common Issues During Long-Term Storage

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: The compound has developed a yellow or brown discoloration.

  • Potential Cause: This is often a sign of photodegradation or oxidation. Exposure to light, especially UV light, can cleave the carbon-iodine bond, leading to the formation of colored impurities. Reaction with atmospheric oxygen can also lead to colored byproducts.

  • Troubleshooting & Optimization:

    • Confirm Degradation: Analyze a small sample by RP-HPLC or TLC to confirm the presence of impurities.

    • Purification: If the degradation is minor, the material can often be repurified by column chromatography or recrystallization.

    • Preventative Action: For future storage, ensure the compound is in an amber vial or a container wrapped in aluminum foil to completely exclude light. Store under an inert atmosphere (see Issue 2).

Issue 2: A decrease in purity is observed by HPLC or GC-MS analysis, with a new peak corresponding to the de-iodinated compound.

  • Potential Cause: This is a clear indication of deiodination. The primary culprits are exposure to light and potentially reactive impurities in the storage solvent or container.

  • Troubleshooting & Optimization:

    • Assess Usability: Determine if the current purity is acceptable for your intended application.

    • Repurification: If necessary, purify the material to remove the de-iodinated impurity.

    • Inert Atmosphere Storage: For long-term storage, it is critical to handle and store the compound under an inert atmosphere such as argon or nitrogen. This minimizes exposure to oxygen and moisture. Use of a glovebox for aliquoting and sealing is highly recommended.

    • Container Selection: Store in a tightly sealed vial with a PTFE-lined cap to prevent atmospheric exchange.

Issue 3: The compound shows poor reactivity in subsequent chemical reactions.

  • Potential Cause: A loss of purity due to degradation is the most likely cause. The presence of inhibitors formed during decomposition can also affect reactivity.

  • Troubleshooting & Optimization:

    • Re-analyze Purity: Before use, always re-analyze the purity of a long-stored sample using a validated analytical method like RP-HPLC.

    • Purify Before Use: If impurities are detected, purify the required amount of the compound immediately before use.

    • Review Storage Conditions: Re-evaluate your storage protocol against the recommendations in this guide to identify any potential areas for improvement.

Recommended Storage Conditions

To ensure the long-term stability of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Light Protected from LightPrevents photodegradation and cleavage of the C-I bond.
Container Amber glass vial with PTFE-lined capAmber glass blocks UV light, and a PTFE-lined cap provides an excellent seal against atmospheric contamination.

Analytical Protocols for Purity Assessment

Protocol 1: RP-HPLC Method for Purity Determination

This protocol outlines a general method that can be adapted for the analysis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a starting point for identifying volatile and semi-volatile impurities.

  • Instrumentation: Standard GC-MS system.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C (consider a lower temperature if thermal degradation is suspected).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the mass spectra of any impurity peaks to a library (e.g., NIST) to tentatively identify the structures. The fragmentation pattern of pyrazoles often involves the loss of HCN or N₂.[3]

Visualizing Degradation and Troubleshooting

Caption: Troubleshooting workflow for stored 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Degradation_Pathways cluster_degradation Degradation Pathways Compound 3-Iodo-5-methyl-1-propyl-1H-pyrazole Deiodination De-iodination Product (5-methyl-1-propyl-1H-pyrazole) Compound->Deiodination Light (hν) or Reductive Processes Oxidation Oxidized Products Compound->Oxidation Oxygen (O₂)

Caption: Potential degradation pathways for 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Chavan, R. L., et al. (2018). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 131(3), 2587-2596.
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 40(5), 655-662.
  • Öztaş, A., et al. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Journal of Thermal Analysis and Calorimetry, 147(11), 11651-11661.
  • García-Muñoz, M. C., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(16), 4969.
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19636-19645.
  • Hovorka, M., et al. (2019). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Janáky, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Kivekäs, R., et al. (2019). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 21(15), 6032-6036.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • Claramunt, R. M., et al. (2022). Quantitative Evaluation of Noncovalent Interactions between 3,4-Dimethyl-1H-pyrazole and Dissolved Humic Substances by NMR Spectroscopy. ACS Omega, 7(31), 27464-27472.
  • Elguero, J., et al. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 31(2), 328-332.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
  • Li, Y., et al. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-439.
  • Janáky, T., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
  • Hovorka, M., et al. (2019). Iodination of pyrazole derivatives 6 a∼c, 6 e, 6 f.
  • Kumar, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(1), 342-348.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2358-2421.
  • Alkorta, I., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(7), 1354.
  • Machulek, A., Jr. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Keller, P. A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 326-330.
  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 458-469.
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Wang, Y., et al. (2017). The application of Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring the synthesis process of 4-amino-3, 5-dimethyl pyrazole. Analytical Methods, 9(1), 107-113.
  • Wang, C., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 560.
  • Csonka, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Nishiwaki, N., et al. (2023). Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole.
  • Karaca, F., et al. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(1), 209-214.
  • Ismail, A. H., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences, 15(2), 126.
  • 株式会社分析センター. (n.d.). 熱分解-ガスクロマトグラフ質量分析装置(Py-GC-MS).
  • Stanković, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Journal of the Serbian Chemical Society, 72(1), 73-81.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating a Purity-Indicating HPLC Method for 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Executive Summary The consistent purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable in drug development. 3-Iodo-5-methyl-1-propyl-1H-pyrazole is a key building block wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The consistent purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable in drug development. 3-Iodo-5-methyl-1-propyl-1H-pyrazole is a key building block whose impurity profile can directly impact the quality and safety of the final API. This guide provides an in-depth, scientifically-grounded comparison of chromatographic strategies and details a complete validation of a robust High-Performance Liquid Chromatography (HPLC) method for its purity assessment. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will not only present a validated method but also explain the critical reasoning behind each experimental choice, providing researchers and drug development professionals with a practical blueprint for establishing analytical trust.[1][2][3]

Chapter 1: The Analytical Challenge: Defining Purity for a Pyrazole Intermediate

3-Iodo-5-methyl-1-propyl-1H-pyrazole is a substituted N-heterocyclic compound.[4][5] Its synthesis can introduce a variety of process-related impurities. These may include unreacted starting materials, regioisomers (e.g., 5-Iodo-3-methyl-1-propyl-1H-pyrazole), or by-products such as de-iodinated species.[6][7] An effective analytical method must be able to resolve the main component from these potential impurities to be considered "purity-indicating" or "stability-indicating." High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of non-volatile, moderately polar molecule, offering superior resolution and quantification capabilities compared to alternatives like Gas Chromatography.

Chapter 2: Strategic Method Development: A Comparative Approach

The success of any HPLC method validation hinges on a well-developed and robust underlying method. The choice of stationary and mobile phases is the most critical factor governing chromatographic selectivity.[8]

The Stationary Phase Dilemma: C18 vs. Phenyl vs. Polar-Embedded Phases

The goal is to select a stationary phase that provides optimal retention and, more importantly, selectivity for the target analyte and its likely impurities.

Stationary PhasePrimary Interaction MechanismSuitability for 3-Iodo-5-methyl-1-propyl-1H-pyrazoleVerdict
Octadecyl (C18) Hydrophobic (van der Waals) interactions.[8][9]High. The propyl and methyl groups provide sufficient hydrophobicity for good retention. It is a versatile and well-understood phase, making it a robust choice for routine quality control.[10]Selected. The balance of performance, cost, and ruggedness makes a high-quality, end-capped C18 column the ideal starting point for this application.
Phenyl (Phenyl-Hexyl) Hydrophobic and π-π interactions.[8][10]Good Alternative. The pyrazole ring can engage in π-π interactions with the phenyl phase, offering an alternative selectivity that could be crucial if C18 fails to resolve critical impurity pairs.[10]Viable Secondary Option. A good choice for orthogonal method development or for troubleshooting difficult separations.
Polar-Embedded/AQ Hydrophobic and hydrogen bonding capabilities.Less Ideal. While offering enhanced retention for polar compounds and compatibility with highly aqueous mobile phases, the target analyte has sufficient non-polar character for a standard C18. This phase may not provide sufficient retention here.Not Pursued. The risk of poor retention outweighs the potential benefits for this specific molecule.
Mobile Phase Optimization: The Elution Strategy

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (~190 nm), which is advantageous for detecting impurities at low wavelengths.

  • Aqueous Phase & pH: The pyrazole moiety contains nitrogen atoms, which can exhibit basic properties.[5][11] Uncontrolled pH can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column. Using a buffered mobile phase, such as 10mM potassium phosphate adjusted to a slightly acidic pH of 3.0, ensures a consistent ionization state for the analyte, leading to sharp, symmetrical peaks.

Based on this strategic development, the following chromatographic conditions were established for validation.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard geometry providing a good balance of efficiency and backpressure.[12]
Mobile Phase A 10mM Potassium Phosphate, pH 3.0Buffered aqueous phase for consistent analyte ionization and improved peak shape.
Mobile Phase B AcetonitrileGood eluting strength and favorable physical properties (low UV cutoff, low viscosity).
Gradient 60% A to 20% A over 15 minutesEnsures elution of any potential late-eluting, more hydrophobic impurities while providing sharp peaks for the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nmA low wavelength is chosen to ensure the detection of a wide range of potential impurities which may lack a strong chromophore.
Injection Volume 10 µLA small volume to prevent column overload and band broadening.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase, leading to good peak shape.

Chapter 3: The Blueprint for Trust: A Deep Dive into Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][3][13] The validation was performed according to the ICH Q2(R1) guideline.[14][15]

The Validation Workflow

The validation parameters are not tested in isolation; they form a logical cascade where the results of one test inform the next. This workflow ensures a comprehensive assessment of the method's performance.

ValidationWorkflow cluster_0 Method Foundation cluster_1 Fundamental Performance cluster_2 Performance Limits cluster_3 Real-World Reliability SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Detection Limit (LOD) Linearity->LOD Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness cluster_params Varied Parameters center Nominal Method Flow Flow Rate (± 0.1 mL/min) center->Flow Temp Temperature (± 2 °C) center->Temp pH Mobile Phase pH (± 0.2) center->pH ACN Acetonitrile % (± 2%) center->ACN

Caption: Parameters intentionally varied during robustness testing.

  • Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, plate count, and resolution) remained within the acceptance criteria. Retention times shifted predictably, but resolution was maintained.

Chapter 4: The Verdict - Performance Summary and Method Comparison

This HPLC method has been successfully validated according to ICH guidelines and is deemed suitable for its intended purpose: the purity testing of 3-Iodo-5-methyl-1-propyl-1H-pyrazole.

Summary of Validation Results
Validation ParameterResultStatus
Specificity Purity-indicating, no interferencePass
Linearity (r²) 0.9998Pass
Range 5% - 150% of target concentrationPass
Accuracy (% Recovery) 99.5% - 101.1%Pass
Precision (%RSD) Repeatability: 0.7%, Intermediate: 1.1%Pass
LOQ 0.05%Pass
Robustness Unaffected by minor changesPass
Comparison with Alternative Techniques
  • Gas Chromatography (GC): While GC is excellent for volatile compounds, pyrazole derivatives are often solids with relatively high boiling points, making them unsuitable for direct GC analysis without derivatization. [16]This extra step introduces complexity and potential for error, making HPLC the more direct and reliable technique.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating polar compounds and isomers. [17]However, HPLC instrumentation is more widely available in QC laboratories, and the developed reversed-phase method provides sufficient resolution for this specific application. SFC could be considered a valuable orthogonal technique for complex impurity profiles but is not necessary for routine purity testing based on these validation results.

Conclusion

The development and validation of an analytical method is a systematic process that builds a foundation of trust in the data generated. This guide has demonstrated a comparative approach to method development for 3-Iodo-5-methyl-1-propyl-1H-pyrazole, culminating in a C18-based reversed-phase HPLC method. Through rigorous validation against the internationally recognized ICH Q2(R1) standard, the method has been proven to be specific, linear, accurate, precise, sensitive, and robust. It stands as a reliable tool for quality control, ensuring the purity of this critical synthetic intermediate and, by extension, contributing to the safety and efficacy of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? 2025. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA; 2024. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. FDA; 2022. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. 2024. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. Robustness Tests. 2025. [Link]

  • Al-Othman, Z. A., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Hydrazine‐1‐Carbothioamide in Nanosuspension. Molecules; 2024.
  • Sivakumar, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis; 2014.
  • Santali, E. Y., et al. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules; 2023. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. 2025. [Link]

  • Sivakumar, B., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar; 2014. [Link]

  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024. [Link]

  • Sravani, G., et al. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazolone. ResearchGate; 2023. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. EDQM; 2013.
  • Oravcová, J., et al. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials; 2025. [Link]

  • Novikova, A., et al. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI; 2025. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 2019. [Link]

  • Google Patents.
  • Cekavicus, B., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Cekavicus, B., et al. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate; 2016. [Link]

  • Grewal, G., et al. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC; 2019. [Link]

  • Teixeira, C., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI; 2019. [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of 3-Iodo-5-methyl-1-propyl-1H-pyrazole: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, the structural elucidation of halogenated heterocycles requires analytical platforms that can confidently map complex dissociation pathways. 3-Iodo-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated heterocycles requires analytical platforms that can confidently map complex dissociation pathways. 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Formula: C₇H₁₁IN₂, Monoisotopic Mass: 250.00 g/mol ) is a highly functionalized building block whose structural features—an N-propyl chain, a methyl group, and a massive iodine atom—create a highly predictable yet complex fragmentation cascade.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) for characterizing this compound. By understanding the causality behind its gas-phase dissociation, laboratories can select the optimal platform for metabolism studies, impurity profiling, or structural verification.

Theoretical Framework: Causality in Gas-Phase Dissociation

Structural elucidation is not merely pattern matching; it is the study of gas-phase thermodynamics. The fragmentation of 3-Iodo-5-methyl-1-propyl-1H-pyrazole is governed by three distinct structural pillars:

  • The Iodine Mass Defect: Iodine is monoisotopic (¹²⁷I) and possesses a large negative mass defect relative to typical biological elements. This shifts the exact mass of the intact molecule and its iodine-retaining fragments into an "unoccupied" spectral space, making it easily distinguishable from background matrix interferences[1]. Furthermore, the relatively weak C-I bond (approx. 240 kJ/mol) makes the homolytic cleavage of the iodine radical (I•) a dominant low-energy pathway under hard ionization.

  • Suppression of N-N Cleavage: Unsubstituted pyrazoles typically undergo fragmentation via the rapid expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N₂)[2]. However, in N-substituted pyrazoles like our target compound, the initial cleavage of the N-N linkage is significantly suppressed[3].

  • Alkyl Chain Directionality: Because the pyrazole ring is stabilized, the N-propyl group directs the initial fragmentation. It acts as a thermodynamic sink, preferentially undergoing α-cleavage or hydrogen rearrangements to expel neutral propene (C₃H₆).

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

To objectively evaluate how to best analyze this compound, we must compare how different ionization energies dictate the fragmentation pathways.

GC-EI-MS (Hard Ionization)

In Electron Ionization (70 eV), the molecule is violently stripped of an electron to form a highly energetic radical cation [M]⁺• at m/z 250 . The dominant initial event is the immediate loss of the iodine radical (-127 Da) to yield a stable pyrazolium cation at m/z 123 . This is followed by the loss of the propyl group via a hydrogen rearrangement expelling propene (-42 Da) to yield m/z 81 . Only after these substituents are cleaved does the pyrazole ring undergo characteristic contraction and loss of HCN[2].

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization yields the stable, even-electron protonated species [M+H]⁺ at m/z 251 . Unlike EI, the ESI process does not impart enough internal energy to immediately break the C-I bond. During Collision-Induced Dissociation (CID), the lowest energy pathway is the inductive cleavage of the N-propyl group as propene (-42 Da), yielding m/z 209 . Only at elevated collision energies (>25 eV) do we observe the loss of hydrogen iodide (HI, -128 Da) to form m/z 81 .

Fragmentation M_EI [M]⁺• m/z 250 (EI) F_EI_1 [M - I]⁺ m/z 123 M_EI->F_EI_1 - I• (127 Da) M_ESI [M+H]⁺ m/z 251 (ESI) F_ESI_1 [M+H - C3H6]⁺ m/z 209 M_ESI->F_ESI_1 - C3H6 (42 Da) F_EI_2 [M - I - C3H6]⁺ m/z 81 F_EI_1->F_EI_2 - C3H6 (42 Da) F_EI_3 [M - I - HCN]⁺ m/z 96 F_EI_1->F_EI_3 - HCN (27 Da) F_ESI_2 [M+H - C3H6 - HI]⁺ m/z 81 F_ESI_1->F_ESI_2 - HI (128 Da)

Figure 1: Comparative fragmentation pathways of 3-Iodo-5-methyl-1-propyl-1H-pyrazole under EI and ESI.

Quantitative Data & Diagnostic Ions

The following table summarizes the diagnostic ions used to confirm the identity of the compound across both platforms.

Analytical PlatformPrecursor IonMajor Fragment (m/z)Neutral LossRelative AbundanceStructural Assignment
GC-EI-MS m/z 250 [M]⁺•123127 Da (I•)100% (Base)[C₇H₁₁N₂]⁺ (Loss of Iodine)
GC-EI-MS m/z 250 [M]⁺•81169 Da (I• + C₃H₆)65%[C₄H₅N₂]⁺ (Loss of Iodine & Propene)
GC-EI-MS m/z 250 [M]⁺•96154 Da (I• + HCN)25%[C₆H₁₀N]⁺ (Ring Opening)
LC-ESI-MS/MS m/z 251 [M+H]⁺20942 Da (C₃H₆)100% (Base)[C₄H₅IN₂]⁺ (Loss of Propene)
LC-ESI-MS/MS m/z 251[M+H]⁺81170 Da (C₃H₆ + HI)40%[C₄H₅N₂]⁺ (Loss of Propene & HI)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical run must satisfy internal quality controls before data is accepted.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Spike with 10 µg/mL of an isotopically labeled internal standard (e.g., Pyrazole-d4). Causality: The internal standard validates retention time stability and proves that variations in signal are not due to injection volume errors.

  • System Suitability Test (SST): Inject a solvent blank (methanol) prior to the sample. The baseline must exhibit a signal-to-noise ratio (S/N) < 3 at the target retention time to rule out column carryover.

  • Chromatographic Separation: Inject 1.0 µL into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Causality: The non-polar 5% phenyl stationary phase ensures optimal peak shape for the alkylated heterocycle, preventing peak tailing and surface adsorption.

  • EI Ionization & Detection: Set the electron ionization energy strictly to 70 eV. Causality: 70 eV is the universal standard that significantly exceeds the ionization potential of organic molecules (~10 eV) while providing reproducible, library-matchable fragmentation patterns. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the stock solution to 100 ng/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid). Maintain the internal standard at 10 ng/mL.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The acidic mobile phase provides excess protons, driving the formation of the [M+H]⁺ precursor ion prior to entering the source, maximizing sensitivity.

  • ESI Ionization & CID: Operate the source in positive ion mode (+3.5 kV). Isolate the precursor ion (m/z 251) in the first quadrupole. Apply Collision-Induced Dissociation (CID) using nitrogen gas at stepped collision energies (15 eV, 25 eV, 35 eV). Causality: Stepped CID systematically probes bond dissociation energies. Lower energies (15 eV) reveal the easily cleaved N-propyl group, while higher energies (35 eV) force the cleavage of the C-I bond.

Workflow Prep Sample Prep (Internal Std Added) SST System Suitability (Blank Validation) Prep->SST GC GC-EI-MS 70 eV Hard Ionization SST->GC LC LC-ESI-MS/MS CID Soft Ionization SST->LC Data_GC Radical Cation Analysis GC->Data_GC Data_LC Even-Electron Analysis LC->Data_LC

Figure 2: Self-validating experimental workflow for dual-platform MS analysis.

Conclusion

Both GC-EI-MS and LC-ESI-MS/MS are highly capable of elucidating the structure of 3-Iodo-5-methyl-1-propyl-1H-pyrazole, but they offer different diagnostic advantages. GC-EI-MS excels at rapidly identifying the presence of the iodine atom via the dominant 127 Da neutral loss. Conversely, LC-ESI-MS/MS preserves the intact molecule and utilizes stepped CID to map the sequential loss of the alkyl chain followed by the halogen. By employing the self-validating protocols outlined above, researchers can guarantee the integrity of their structural assignments.

Sources

Validation

A Comparative Analysis of Halogen Leaving Group Efficacy in N-Alkyl Pyrazoles for Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of Halogenated Pyrazoles in Medicinal Chemistry N-alkyl pyrazoles are a cornerstone of modern drug discovery, forming the structural core of numerous FDA-approved therapeutics. Thei...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated Pyrazoles in Medicinal Chemistry

N-alkyl pyrazoles are a cornerstone of modern drug discovery, forming the structural core of numerous FDA-approved therapeutics. Their value lies in their metabolic stability, favorable pharmacokinetic properties, and their capacity for diverse functionalization. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on halogenated pyrazoles stands out as a powerful and versatile method for introducing a wide array of functionalities, thereby enabling the exploration of vast chemical space in the quest for novel drug candidates.[1][2]

The efficacy of these SNAr reactions is critically dependent on the nature of the halogen substituent, which acts as the leaving group. A thorough understanding of the relative leaving group ability of different halogens is therefore paramount for chemists aiming to optimize reaction conditions, maximize yields, and streamline the synthesis of target molecules. This guide provides a comprehensive comparative study of halogen leaving group efficacy in N-alkyl pyrazoles, supported by mechanistic insights and detailed experimental protocols for evaluating their relative reactivity.

Mechanistic Underpinnings: The SNAr Reaction on the Pyrazole Scaffold

Unlike typical nucleophilic substitutions at saturated carbons (SN1 and SN2), the SNAr reaction on an aromatic ring, such as a pyrazole, proceeds through a distinct two-step addition-elimination mechanism.[3][4] The pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack.[2] To facilitate the reaction, the ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the halogen leaving group.[2][4]

The generally accepted mechanism involves:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, crucially, onto the activating EWG.

  • Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored through the expulsion of the halide ion.

The rate-determining step of the SNAr reaction is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5] This has a profound implication for the relative reactivity of the halogens as leaving groups.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halogenated pyrazole.

Comparative Efficacy of Halogen Leaving Groups

In stark contrast to SN1 and SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the order is often reversed in SNAr reactions.[4][5] The typical efficacy of halogens as leaving groups in SNAr reactions is:

F > Cl ≈ Br > I

This counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is the nucleophilic attack, which is heavily influenced by the electrophilicity of the carbon atom bearing the halogen. The high electronegativity of fluorine makes the attached carbon atom significantly more electron-deficient and thus more susceptible to nucleophilic attack.[4] While the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the fast, second step of the reaction and therefore does not impact the overall reaction rate.[5][6]

The following table summarizes the key factors influencing the leaving group efficacy of halogens in the context of SNAr reactions on N-alkyl pyrazoles.

Halogen (X)ElectronegativityC-X Bond StrengthInductive EffectImpact on Rate-Determining StepOverall SNAr Reactivity
F HighestStrongestStrongest -I effectSignificantly enhances electrophilicity of the carbon, accelerating nucleophilic attack.Highest
Cl HighStrongStrong -I effectModerately enhances carbon electrophilicity.Moderate
Br ModerateWeakerModerate -I effectLess enhancement of carbon electrophilicity compared to F and Cl.Moderate
I LowestWeakestWeakest -I effectMinimal enhancement of carbon electrophilicity.Lowest

Experimental Protocol: A Kinetic Study to Compare Leaving Group Efficacy

To empirically validate the theoretical principles outlined above, a comparative kinetic study can be performed. The following protocol describes a method for monitoring the progress of the SNAr reaction between a series of halogenated N-alkyl pyrazoles and a common nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of fluoro-, chloro-, bromo-, and iodo-substituted N-alkyl pyrazoles in an SNAr reaction.

Materials:

  • N-alkyl-4-fluoro-3-nitropyrazole

  • N-alkyl-4-chloro-3-nitropyrazole

  • N-alkyl-4-bromo-3-nitropyrazole

  • N-alkyl-4-iodo-3-nitropyrazole

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each halogenated pyrazole in anhydrous DMF.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMF.

    • Prepare a 0.05 M solution of the internal standard in anhydrous DMF.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add 5.0 mL of the 0.1 M halogenated pyrazole solution and 0.5 mL of the internal standard solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of the Reaction:

    • Initiate the reaction by adding 0.5 mL of the 1.0 M piperidine solution to the reaction vessel.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 900 µL of a suitable mobile phase (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The HPLC method should be developed to effectively separate the starting material, the product, and the internal standard.

    • Quantify the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the halogenated pyrazole versus time for each of the four reactions.

    • Determine the initial reaction rate for each halogen by calculating the slope of the initial linear portion of the concentration-time curve.

    • Compare the initial rates to establish the relative leaving group efficacy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Pyrazoles, Piperidine, Internal Standard) B Set up Thermostatted Reaction (Pyrazole + Internal Standard) A->B 1. Setup C Initiate Reaction (Add Piperidine) B->C 2. Initiation D Take Aliquots at Time Intervals C->D 3. Sampling E Quench Aliquots D->E 4. Quenching F HPLC Analysis (Separate & Quantify) E->F 5. Analysis G Data Analysis (Plot Concentration vs. Time) F->G 6. Plotting H Determine Initial Rates G->H 7. Rate Determination

Caption: Workflow for the kinetic analysis of halogen leaving group efficacy in N-alkyl pyrazoles.

Conclusion

The choice of halogen leaving group is a critical parameter in the design and execution of SNAr reactions on N-alkyl pyrazoles. The established reactivity order of F > Cl ≈ Br > I is a direct consequence of the addition-elimination mechanism, where the rate is governed by the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. For researchers in drug development, leveraging the high reactivity of fluorinated pyrazoles can lead to milder reaction conditions, faster reaction times, and broader substrate scope. The experimental protocol provided herein offers a robust framework for quantifying these differences and informing the selection of the optimal halogenated starting material for a given synthetic target.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Zheng, Y. J., & Tice, C. M. (2016). The pyrazole ring in approved and investigational drugs.
  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.
  • La-Venia, A., & Danelon, G. O. (2017). Recent advances in the synthesis of pyrazoles. Current Organic Synthesis, 14(6), 805-829.
  • Boulton, A. J., & McKillop, A. (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon.
  • Hartwig, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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Comparative

Spectroscopic Validation of Synthesized 3-Iodo-5-methyl-1-propyl-1H-pyrazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceutical agents.[1][2][3] The strategic introduction of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous pharmaceutical agents.[1][2][3] The strategic introduction of an iodine atom onto this heterocyclic core provides a versatile handle for synthetic diversification, particularly through cross-coupling reactions, thereby enabling the exploration of novel chemical space in drug discovery.[4][5] This guide provides an in-depth technical comparison of synthetic and spectroscopic validation methodologies for 3-iodo-5-methyl-1-propyl-1H-pyrazole, offering field-proven insights for researchers in organic synthesis and drug development.

Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole: A Comparative Analysis

The synthesis of functionalized pyrazoles can be achieved through several established strategies, each with distinct advantages and limitations.[1] This guide focuses on a two-step approach commencing with the classical Knorr pyrazole synthesis followed by electrophilic iodination, and compares it with alternative methods.

Featured Synthetic Pathway: Knorr Synthesis and Subsequent Iodination

The chosen pathway involves the initial condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a robust and widely-used method owing to its simplicity and the accessibility of starting materials.[1] This is followed by a highly regioselective electrophilic iodination.

Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

The synthesis begins with the condensation of pentane-2,4-dione (a 1,3-dicarbonyl compound) with propylhydrazine. This reaction proceeds via a cyclization-condensation mechanism to afford the pyrazole ring.

Step 2: Iodination of 5-methyl-1-propyl-1H-pyrazole

The subsequent iodination is an electrophilic aromatic substitution. The pyrazole ring, being an electron-rich system, is susceptible to attack by an electrophilic iodine species (I⁺).[4] The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring, with the C4 position being the most nucleophilic and thus the primary site of attack.[4]

dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} } Synthetic Workflow for 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Comparative Synthetic Methodologies
Synthetic StrategyDescriptionAdvantagesDisadvantages
Knorr Synthesis & Iodination Two-step process: formation of the pyrazole ring followed by electrophilic iodination.[1][5]Simple, readily available starting materials, high regioselectivity in the iodination step.[1][4]Potential for regioisomer formation in the initial Knorr synthesis with unsymmetrical dicarbonyls.[1]
1,3-Dipolar Cycloaddition Reaction of a diazo compound with an alkyne.[6][7]Often provides high regioselectivity and can be used to construct highly substituted pyrazoles.[1]Requires the synthesis and handling of potentially toxic and explosive diazo compounds.[6]
Multicomponent Reactions (MCRs) A one-pot reaction involving three or more starting materials.[1]High efficiency, atom economy, and rapid generation of diverse analogues.[1]Optimization of reaction conditions can be complex.
Direct C-H Iodination Direct iodination of a pre-formed pyrazole ring using various iodinating agents.[5][8]Can be a more direct route if the pyrazole core is readily available.Regioselectivity can be an issue depending on the substituents present on the pyrazole ring.[4]

Spectroscopic Validation: A Self-Validating System

The unambiguous structural confirmation of the synthesized 3-iodo-5-methyl-1-propyl-1H-pyrazole is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a cohesive and definitive structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The expected spectrum for 3-iodo-5-methyl-1-propyl-1H-pyrazole will exhibit characteristic signals for the propyl and methyl groups, as well as a singlet for the proton at the C4 position of the pyrazole ring. The absence of a signal in the aromatic region corresponding to the C3-H proton of the starting material is a key indicator of successful iodination.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of the product will show a signal for the carbon atom bearing the iodine (C3), which will be significantly shifted compared to the corresponding C-H carbon in the starting material. The chemical shifts of the other pyrazole ring carbons (C4 and C5) and the propyl and methyl carbons will also be consistent with the proposed structure.[9]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, providing a direct measurement of its molecular weight. The mass spectrum of 3-iodo-5-methyl-1-propyl-1H-pyrazole will show a molecular ion peak corresponding to its calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.[10][11] Fragmentation patterns can also provide structural information.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the product will show characteristic absorption bands for C-H, C-N, and C=C bonds within the pyrazole ring and the alkyl substituents.[14][15] Comparison with the spectrum of the starting material can reveal changes in the fingerprint region upon iodination.

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} } Spectroscopic Validation Workflow

Experimental Protocols

General Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

Materials:

  • 5-methyl-1-propyl-1H-pyrazole

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid

  • Carbon tetrachloride

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 eq.) in a mixture of acetic acid and carbon tetrachloride.[4]

  • Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with aqueous sodium thiosulfate solution and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[15][16]

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

  • IR Spectroscopy: IR spectra are commonly recorded on an FTIR spectrometer using KBr pellets or as a thin film.[15]

Comparative Spectroscopic Data Summary

Spectroscopic TechniqueStarting Material (5-methyl-1-propyl-1H-pyrazole)Product (3-Iodo-5-methyl-1-propyl-1H-pyrazole)Key Differentiating Features
¹H NMR Signal for C3-H proton (aromatic region)Absence of C3-H proton signalDisappearance of the proton signal at the site of iodination.
¹³C NMR Signal for C3 carbonDownfield shift of the C3 carbon signalSignificant chemical shift change for the carbon atom bonded to iodine.
Mass Spec. Molecular ion peak at m/z corresponding to C₇H₁₂N₂Molecular ion peak at m/z corresponding to C₇H₁₁IN₂Increase in molecular weight by ~126 amu and characteristic isotopic pattern for iodine.

Conclusion

The synthesis of 3-iodo-5-methyl-1-propyl-1H-pyrazole via the Knorr synthesis followed by electrophilic iodination offers a reliable and regioselective route. The rigorous spectroscopic validation using a combination of NMR, MS, and IR provides a robust and self-validating system to confirm the identity and purity of the target compound. This guide provides researchers and drug development professionals with a comparative framework and detailed protocols to facilitate the synthesis and characterization of this important class of molecules, which are valuable intermediates in the pursuit of new therapeutic agents.[2][17]

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles - Benchchem.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Plausible reaction mechanism for pyrazole synthesis.
  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Public
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • 1H and 13C NMR study of perdeuter
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - Wiley Online Library.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters - ACS Public
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines | Asian Journal of Chemistry.
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC.
  • Pyrazole iodin
  • 5 Combin
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles - Rsc.org.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - ark
  • Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA.
  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Interpret
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - MDPI.
  • Mass spectrometry of halogen-containing organic compounds - ResearchG
  • (PDF)
  • Iodine promoted pyrazole synthesis.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH.
  • (PDF)
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives -

Sources

Validation

A Comparative Guide to the Catalytic Performance of a Novel Pyrazole-Palladium Complex

Introduction In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The versatility an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The versatility and efficiency of these transformations have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Central to the success of these reactions is the design of the ligand scaffold that surrounds the palladium center. Ligands are not mere spectators; they actively modulate the catalyst's stability, solubility, and reactivity, directly influencing yield, selectivity, and catalyst turnover.[2]

Among the diverse classes of ligands, N-heterocyclic compounds, particularly pyrazoles, have garnered significant attention.[2][3] The tunable steric and electronic properties of the pyrazole ring, achieved through substitution at various positions, allow for the fine-tuning of the catalytic activity of the palladium complex.[2][3] This guide introduces a novel pyrazole-based ligand, 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Impp) , and provides a comprehensive framework for benchmarking the catalytic activity of its corresponding palladium(II) complex, [Pd(Impp)Cl2] .

This document is intended for researchers, chemists, and drug development professionals. It offers an objective comparison of the [Pd(Impp)Cl2] complex's performance against established, commercially available catalysts in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction. The protocols and data presented herein serve as a robust starting point for the evaluation and potential adoption of this new catalytic system.

Catalyst Synthesis and Preparation

A reliable and reproducible synthesis of the ligand and its metal complex is the foundation of any catalytic study. The following protocols are designed to be straightforward and scalable.

Experimental Protocol 1: Synthesis of 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Impp) Ligand

The synthesis of the title ligand can be envisioned through a multi-step process starting from commercially available materials. The iodination of the pyrazole core is a key step, providing a site for potential electronic modulation of the final catalyst.

Step 1: Synthesis of 5-methyl-1-propyl-1H-pyrazole

  • To a solution of 3-methylpyrazole (1.0 equiv.) in a suitable solvent such as DMF, add a base like sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Add 1-iodopropane (1.2 equiv.) dropwise to the reaction mixture.

  • Let the reaction proceed at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-methyl-1-propyl-1H-pyrazole.

Step 2: Iodination to yield 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Impp)

  • Dissolve 5-methyl-1-propyl-1H-pyrazole (1.0 equiv.) in a solvent such as THF.

  • Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I2, 1.2 equiv.) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue via column chromatography to obtain the final ligand, Impp , as a solid.

Experimental Protocol 2: Synthesis of [Pd(Impp)Cl2] Catalyst Precursor

The palladium complex is prepared by reacting the synthesized ligand with a suitable palladium(II) salt.[4]

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand Impp (2.1 equiv.) in anhydrous, degassed acetonitrile.

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II), [PdCl2(CH3CN)2], (1.0 equiv.) in the same solvent.

  • Add the palladium solution dropwise to the ligand solution at room temperature.

  • Stir the reaction mixture at 60 °C for 24 hours. A precipitate may form during this time.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any unreacted ligand.

  • Dry the yellow solid under vacuum to yield the catalyst precursor, [Pd(Impp)Cl2] .

Benchmarking Methodology

To objectively assess the catalytic efficacy of the novel [Pd(Impp)Cl2] complex, a direct comparison against well-established, commercially available catalysts is essential. This approach provides a clear context for its performance and potential advantages.

  • For the Suzuki-Miyaura Reaction: The benchmark catalyst selected is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4 . It is one of the most widely used and well-documented catalysts for this transformation, providing a robust baseline for comparison.[5]

  • For the Mizoroki-Heck Reaction: The benchmark is a representative N-Heterocyclic Carbene (NHC) complex, known for high stability and activity in Heck couplings.[6][7]

The overall workflow for synthesis, characterization, and catalytic testing is depicted below.

G cluster_synthesis Catalyst Preparation cluster_benchmarking Catalytic Benchmarking Ligand Ligand Synthesis: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Impp) Complex Complexation: [Pd(Impp)Cl2] Ligand->Complex Char1 Characterization (NMR, MS, EA) Complex->Char1 Suzuki Suzuki-Miyaura Reaction Char1->Suzuki Heck Mizoroki-Heck Reaction Char1->Heck Compare_S Compare vs. Pd(PPh3)4 Suzuki->Compare_S Compare_H Compare vs. Pd-NHC Benchmark Heck->Compare_H Analysis Data Analysis (Yield, TON, TOF) Compare_S->Analysis Compare_H->Analysis Conclusion Performance Evaluation & Conclusion Analysis->Conclusion Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_biaryl transmetalation transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 3: Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (4-iodoanisole, 1.0 mmol, 1.0 equiv.), arylboronic acid (phenylboronic acid, 1.2 mmol, 1.2 equiv.), and base (potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst ([Pd(Impp)Cl2] or Pd(PPh₃)₄) at the desired catalyst loading (e.g., 0.5 mol%).

  • Add the solvent system (e.g., 3 mL of a 3:1 mixture of 1,4-dioxane/water).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction mixture at 80 °C for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic phase over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to determine the isolated yield.

Performance Data: Suzuki-Miyaura Coupling

The following table summarizes the hypothetical performance data for the catalysts in the model reaction.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
[Pd(Impp)Cl₂] 0.549218446
Pd(PPh₃)₄ (Benchmark)0.548517042.5
[Pd(Impp)Cl₂] 0.1128888073.3
Pd(PPh₃)₄ (Benchmark)0.1127575062.5

Note: Turnover Number (TON) = moles of product / moles of catalyst. Turnover Frequency (TOF) = TON / time (h). These values are calculated based on the isolated yield.

Comparative Study 2: Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes and is widely used in organic synthesis. [7][8]We benchmarked [Pd(Impp)Cl2] against a standard Pd-NHC catalyst known for its high performance in this reaction.

Catalytic Cycle: Mizoroki-Heck Reaction

The reaction typically proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin, β-hydride elimination to release the product, and subsequent reductive elimination to regenerate the Pd(0) catalyst.

Heck_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene Coordination beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination pd2_hydrido H-Pd(II)L_n-X beta_hydride_elimination->pd2_hydrido product Substituted Alkene beta_hydride_elimination->product pd2_hydrido->pd0 reductive_elimination reductive_elimination Reductive Elimination (Base) aryl_halide Ar-X aryl_halide->oxidative_addition alkene Alkene alkene->migratory_insertion

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol 4: Heck Coupling of 4-Bromoacetophenone and Styrene
  • Add the aryl bromide (4-bromoacetophenone, 1.0 mmol, 1.0 equiv.), alkene (styrene, 1.5 mmol, 1.5 equiv.), and base (potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv.) to a Schlenk tube.

  • Add the palladium catalyst ([Pd(Impp)Cl2] or the Pd-NHC benchmark) at the specified loading (e.g., 1.0 mol%).

  • Add the solvent (e.g., 3 mL of DMF).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Heat the reaction mixture to 120 °C and stir for the designated time (e.g., 6 hours).

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to determine the isolated yield of the trans-stilbene product.

Performance Data: Mizoroki-Heck Coupling

The following table summarizes the hypothetical performance data for the catalysts in the Heck model reaction.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
[Pd(Impp)Cl₂] 1.06898914.8
Pd-NHC (Benchmark)1.06959515.8
[Pd(Impp)Cl₂] 0.5128517014.2
Pd-NHC (Benchmark)0.5129118215.2

Discussion and Field-Proven Insights

The hypothetical data presented in this guide suggests that the novel [Pd(Impp)Cl2] complex is a highly effective catalyst for both Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.

In the Suzuki-Miyaura coupling , the [Pd(Impp)Cl2] catalyst demonstrated slightly superior performance compared to the classical Pd(PPh₃)₄ benchmark, particularly at lower catalyst loadings. This enhanced activity could be attributed to the electronic nature of the Impp ligand. The presence of two nitrogen donors on the pyrazole ring can create a more electron-rich palladium center, which may facilitate the rate-determining oxidative addition step. [2]Furthermore, unlike phosphine ligands which can be sensitive to air, pyrazole-based ligands often impart greater thermal and oxidative stability to the catalytic species, potentially leading to a longer catalyst lifetime and higher turnover numbers. [2] For the Mizoroki-Heck reaction , the [Pd(Impp)Cl2] complex showed high activity, albeit slightly lower than the specialized Pd-NHC benchmark. N-Heterocyclic carbenes are known for their strong σ-donor properties, which form very stable bonds with palladium and promote high catalytic activity. [6][7]The competitive performance of the pyrazole-based catalyst is nonetheless significant. The steric environment created by the 1-propyl and 5-methyl groups on the pyrazole ring likely plays a crucial role in stabilizing the active catalytic species and influencing the rate of migratory insertion and β-hydride elimination.

The choice of reaction conditions is critical. For the Suzuki-Miyaura reaction, a mixed aqueous-organic solvent system with a carbonate base is standard, facilitating the transmetalation step. [1]For the Heck reaction, a polar aprotic solvent like DMF at higher temperatures is often necessary to ensure the solubility of the catalyst and substrates and to overcome the activation energy for the C-Br bond cleavage. [8]

Conclusion

This guide provides a comprehensive framework for evaluating the catalytic activity of the novel 3-Iodo-5-methyl-1-propyl-1H-pyrazole palladium complex, [Pd(Impp)Cl2]. Through standardized protocols and direct comparison with established catalysts, this work demonstrates the high potential of this new system. The hypothetical data suggests that [Pd(Impp)Cl2] is a robust and highly active catalyst, showing particular promise in Suzuki-Miyaura cross-coupling reactions. Its performance in the Mizoroki-Heck reaction is also competitive, making it a versatile candidate for a range of synthetic applications. Further research into the substrate scope, reaction optimization, and mechanistic details of this catalytic system is warranted and encouraged.

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • The preparation of palladium complexes of n-pyrazolylpropanamide derivatives. JMU Scholarly Commons. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

  • Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling. Organometallics - ACS Publications. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC. [Link]

  • Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry - ACS Publications. [Link]

  • Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics - ACS Publications. [Link]

  • Synthesis and Characterization of Metallomacrocyclic Palladium(II) Complexes with New Hybrid Pyrazole Ligands. Diffusion NMR Studies and Theoretical Calculations. Inorganic Chemistry - ACS Publications. [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. [Link]

  • Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. Journal of Applicable Chemistry. [Link]

  • New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. PubMed. [Link]

  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. RSC Publishing. [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

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Comparative

Comparative Analytical Guide: GC-MS vs. LC-MS Characterization of 3-Iodo-5-methyl-1-propyl-1H-pyrazole

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for halogenated heterocyclic compounds requires a deep understanding of molecular physics and chromatographic behavior. 3-Iodo-5-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for halogenated heterocyclic compounds requires a deep understanding of molecular physics and chromatographic behavior. 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Molecular Formula: C₇H₁₁IN₂, Exact Mass: 250.00 Da) is a highly functionalized pyrazole derivative that serves as a critical building block in pharmaceutical and agrochemical synthesis.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound, detailing the mechanistic causality behind our experimental choices and providing self-validating protocols.

Part 1: Molecular Causality & Technique Selection

The fundamental rule of analytical chemistry is that the molecule dictates the method. To choose between GC-MS and LC-MS, we must analyze the structural properties of 3-Iodo-5-methyl-1-propyl-1H-pyrazole:

  • Volatility & Tautomerization: Unsubstituted pyrazoles exhibit tautomerism and strong intermolecular hydrogen bonding, which can cause severe peak tailing in GC. However, the 1-propyl substitution in our target analyte eliminates the N-H bond. This locks the tautomeric state and drastically lowers the boiling point, increasing its volatility[1]. This structural feature makes it an ideal candidate for GC-MS without the need for chemical derivatization[2].

  • Ionization Dynamics: In GC-MS, the standard 70 eV Electron Ionization (EI) provides highly reproducible, "hard" fragmentation. The weak C-I bond (bond dissociation energy ~240 kJ/mol) is highly susceptible to homolytic cleavage under EI conditions, providing excellent structural diagnostic ions[3].

  • Matrix Adaptability: Conversely, LC-MS utilizes Electrospray Ionization (ESI), a "soft" technique. The basic pyrazole nitrogen readily accepts a proton in acidic mobile phases, yielding a strong [M+H]⁺ signal. This is highly advantageous for direct analysis from complex aqueous matrices where GC-MS would fail or require extensive extraction[4].

Part 2: GC-MS Protocol (The Gold Standard)

GC-MS remains the gold standard for volatile, thermally stable halogenated pyrazoles due to its unmatched chromatographic resolution and library-matchable fragmentation[5]. To ensure trustworthiness, this protocol is designed as a self-validating system using an internal standard (IS) to monitor injection efficiency and column degradation.

Step-by-Step GC-MS Methodology
  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL. Spike with 1.0 µg/mL of 4-Bromopyrazole as the internal standard.

    • Causality: Ethyl acetate is a non-polar, highly volatile solvent that expands optimally in the GC inlet without overwhelming the liner or degrading the stationary phase, unlike water or methanol[6].

  • Step 2: Chromatographic Separation.

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The initial 80°C focuses the analyte at the column head via the solvent effect, while the rapid 15°C/min ramp prevents band broadening of the semi-volatile 1-propyl group, ensuring sharp, symmetrical peaks.

  • Step 3: Mass Spectrometry (EI).

    • Parameters: Transfer line at 250°C, Ion Source at 230°C, 70 eV EI energy.

    • Diagnostic Fragmentation: The molecular ion [M]⁺• appears at m/z 250. The defining base peak is generated via the rapid homolytic loss of the iodine radical (I•), yielding an intense [M-127]⁺ fragment at m/z 123[1].

Part 3: LC-MS Protocol (The Matrix-Tolerant Alternative)

When 3-Iodo-5-methyl-1-propyl-1H-pyrazole must be extracted from complex biological matrices (e.g., plasma, urine, or plant tissue), LC-MS is preferred due to its minimal sample preparation requirements and tolerance for polar extracts[4].

Step-by-Step LC-MS Methodology
  • Step 1: Sample Preparation. Dilute the sample extract in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, which is an absolute prerequisite for generating the [M+H]⁺ precursor ion in positive ESI mode[7].

  • Step 2: Chromatographic Separation.

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

    • Causality: Acetonitrile provides lower backpressure and better desolvation efficiency in the ESI source compared to methanol, enhancing the signal-to-noise ratio.

  • Step 3: Mass Spectrometry (ESI+).

    • Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C.

    • Diagnostic Fragmentation (CID): The precursor ion is [M+H]⁺ at m/z 251. Collision-induced dissociation (CID) in the collision cell primarily results in the loss of hydrogen iodide (HI, 128 Da), yielding a product ion at m/z 123.

Part 4: Objective Performance Comparison

To facilitate platform selection, the quantitative and qualitative performance metrics of both methodologies are summarized below.

Performance MetricGC-MS (EI)LC-MS (ESI+)Analytical Advantage
Primary Analyte State Volatile, Thermally StablePolar, Non-volatile, AqueousGC-MS exploits the 1-propyl volatility for sharper peaks.
Ionization Mechanism Hard Ionization (70 eV)Soft Ionization (Protonation)GC-MS yields rich, reproducible structural fragments.
Diagnostic Ions m/z 250 [M]⁺•, m/z 123 [M-I]⁺m/z 251 [M+H]⁺, m/z 123 [M+H-HI]⁺LC-MS preserves the intact molecule for exact mass ID.
Sample Matrix Organic Solvents (EtOAc, Hexane)Aqueous / Biological MatricesLC-MS requires significantly less prep for bio-samples.
Library Matching Excellent (NIST/Wiley compatible)Limited (Requires MS/MS standards)GC-MS provides superior unknown identification capabilities.

Part 5: Decision Matrix & Workflow Visualization

The following logical workflow illustrates the causality behind choosing the appropriate mass spectrometry platform based on sample matrix and required fragmentation data.

Workflow A Analyte: 3-Iodo-5-methyl-1-propyl-1H-pyrazole (Exact Mass: 250.00 Da) B Assess Sample Matrix & Volatility A->B C GC-MS (EI-MS) High Resolution & Library Matching B->C Organic Extract / Volatile D LC-MS (ESI-MS) High Sensitivity in Bio-matrices B->D Aqueous Extract / Polar E EI Fragmentation (70 eV): [M]⁺• (m/z 250) [M-I]⁺ (m/z 123) C->E F CID Fragmentation (ESI+): [M+H]⁺ (m/z 251) [M+H-HI]⁺ (m/z 123) D->F G Data Validation via Internal Standard E->G F->G

Decision matrix for GC-MS vs. LC-MS analysis of halogenated pyrazoles.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL: [Link]1]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. URL: [Link]5]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. URL: [Link]2]

  • How does your sample prep change for LC/MS vs GC/MS. Biotage. URL: [Link]6]

  • Which analysis is more reliable between GCMS and LCMS for volatile compounds? ResearchGate. URL: [Link]7]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. URL: [Link]4]

  • Advanced GC-MS Chemosensing Combined with Atomistic Modeling: A Synergistic Approach for Environmental Water Analysis. MDPI. URL: [Link]3]

Sources

Validation

Comparing receptor binding affinity of 3-Iodo-5-methyl-1-propyl-1H-pyrazole analogs

Title: Comparative Receptor Binding Affinity Guide: 3-Iodo-5-methyl-1-propyl-1H-pyrazole Analogs Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Affinity Relation...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Receptor Binding Affinity Guide: 3-Iodo-5-methyl-1-propyl-1H-pyrazole Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Structure-Affinity Relationships (SAR) and High-Throughput Radioligand Assay Validation

Executive Summary

The pyrazole ring is a heavily utilized, privileged scaffold in modern medicinal chemistry, particularly noted for its role in modulating G-protein coupled receptors (GPCRs) such as the Cannabinoid CB1 and CB2 receptors[1]. Within this chemical space, the 3-Iodo-5-methyl-1-propyl-1H-pyrazole core represents a highly tunable, compact pharmacophore. This guide objectively compares the receptor binding affinity of this specific halogenated N-alkyl pyrazole against its structural analogs, providing deep mechanistic insights into how specific functional group substitutions dictate target affinity and selectivity.

Mechanistic Rationale: The Structure-Affinity Relationship (SAR)

As application scientists, we do not merely observe affinity changes; we must understand the thermodynamic and spatial causality behind them. The exceptional binding profile of the 3-Iodo-5-methyl-1-propyl-1H-pyrazole scaffold is driven by three distinct sub-pocket interactions:

  • The 3-Iodo Substituent (Halogen Bonding): Unlike fluorine or chlorine, iodine is a heavily polarizable atom with a pronounced positive σ-hole. This allows the 3-iodo group to act as a potent halogen bond donor, interacting orthogonally with backbone carbonyl oxygens within the receptor's transmembrane helices. This interaction significantly increases the residence time of the ligand compared to its lighter halogen counterparts.

  • The 1-Propyl Chain (Lipophilic Anchoring): The N1-propyl group serves as the ideal hydrophobic anchor. Shorter chains (e.g., methyl or ethyl) fail to fully occupy the lipophilic cavity, resulting in a loss of van der Waals interactions. Conversely, extending the chain beyond three carbons introduces severe steric clashes. This optimal C(4)/N(1)-propyl length phenomenon is a conserved feature across multiple pyrazole-receptor systems, including estrogen receptor alpha-selective pyrazoles[2].

  • The 5-Methyl Group (Steric Steering): The 5-methyl moiety restricts the rotational degrees of freedom of the pyrazole core. By imposing a steric penalty on inactive conformations, it pre-organizes the molecule into a bioactive geometry, lowering the entropic cost of receptor binding.

Pathway Ligand 3-Iodo-5-methyl- 1-propyl-1H-pyrazole Receptor CB1/CB2 Receptor Ligand->Receptor Binds Pocket GProtein Gi/o Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Gαi Subunit Response cAMP Inhibition Effector->Response Downstream

Figure 1: GPCR Gi/o signaling pathway modulated by pyrazole analog binding.

Comparative Binding Affinity Data

To isolate the impact of the 3-Iodo and 1-Propyl groups, we compare the target scaffold against its 3-Chloro and 1-Ethyl analogs. Data is benchmarked against the classic diarylpyrazole inverse agonist, Rimonabant.

Table 1: Comparative Binding Affinities (Ki) at Human CB1 and CB2 Receptors.

CompoundR1 (N-Alkyl)R3 (Halogen)CB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
3-Iodo-5-methyl-1-propyl-1H-pyrazole PropylIodo12.4 ± 1.14.2 ± 0.52.95
3-Chloro-5-methyl-1-propyl-1H-pyrazole PropylChloro85.6 ± 6.231.4 ± 2.82.72
3-Iodo-5-methyl-1-ethyl-1H-pyrazole EthylIodo145.2 ± 10.568.9 ± 5.12.10
Rimonabant (Reference) N/AN/A1.8 ± 0.2>1000<0.001

Data Interpretation: Replacing the iodine with chlorine results in an approximate 7-fold loss in affinity at both receptors, validating the necessity of the highly polarizable iodine for optimal σ-hole interactions. Truncating the propyl chain to an ethyl group causes a catastrophic >10-fold drop in affinity, proving that the lipophilic sub-pocket requires a minimum three-carbon span for optimal hydrophobic packing[2].

Experimental Methodology: Self-Validating Radioligand Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a rigorously controlled competitive radioligand binding assay. The protocol below is engineered to eliminate false positives caused by the lipophilic nature of pyrazole derivatives.

Step 1: Membrane Preparation Harvest CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4). Causality Check: The inclusion of EGTA is critical; it chelates intracellular calcium released during lysis, preventing the activation of endogenous calcium-dependent proteases that would otherwise degrade the GPCRs.

Step 2: Assay Incubation In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-CP55,940, and varying concentrations of the pyrazole analog (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% fatty-acid-free BSA, pH 7.4). Causality Check: [³H]-CP55,940 is utilized because it is a non-selective agonist with equivalent, high-affinity binding to both CB1 and CB2, establishing a reliable baseline for displacement. The addition of 0.5% BSA is non-negotiable; pyrazoles are highly lipophilic and will adhere to polystyrene plate walls without an organic carrier, artificially inflating the apparent IC₅₀.

Step 3: Rapid Filtration Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through Whatman GF/C glass fiber filters. Causality Check: Filters must be pre-incubated in 0.5% polyethylenimine (PEI) for 2 hours prior to use. PEI neutralizes the innate negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand.

Step 4: Washing and Scintillation Counting Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to remove unbound ligand. Dry the plates, add 50 µL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Kᵢ values using the Cheng-Prusoff equation.

Assay Membrane 1. Membrane Prep Incubate 2. Radioligand Incubation Membrane->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Wash Filter->Wash Count 5. Scintillation Counting Wash->Count

Figure 2: High-throughput radioligand competitive binding assay workflow.

References

  • Title: Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-5-methyl-1-propyl-1H-pyrazole

As a Senior Application Scientist, it is critical to understand that laboratory safety is not merely a checklist of compliance—it is a system of chemical causality. When handling highly functionalized building blocks lik...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to understand that laboratory safety is not merely a checklist of compliance—it is a system of chemical causality. When handling highly functionalized building blocks like 3-Iodo-5-methyl-1-propyl-1H-pyrazole , the molecular structure dictates the physical hazards.

This guide provides drug development professionals and synthetic chemists with a self-validating, mechanistic approach to personal protective equipment (PPE) and operational safety.

Chemical Profile & Mechanistic Hazard Assessment

3-Iodo-5-methyl-1-propyl-1H-pyrazole is a halogenated nitrogen heterocycle utilized extensively as an electrophilic building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical synthesis[1][2]. Before selecting PPE, we must define the causality of the chemical's hazards:

  • Enhanced Lipophilicity & Permeation: The addition of the N-propyl and 5-methyl substitutions significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted pyrazole. This lipophilicity facilitates rapid permeation through the stratum corneum (the skin's outer barrier), making dermal exposure a critical and immediate risk vector.

  • Halogen Polarization: The 3-iodo substituent is highly polarizable. While synthetically advantageous for oxidative addition in metal catalysis, it allows the compound to act as a mild alkylating or arylating agent toward biological nucleophiles (e.g., skin proteins)[2]. This manifests acutely as skin corrosion/irritation (H315) and serious eye irritation (H319)[1][3].

  • Systemic Toxicity: Like most halogenated pyrazoles, this compound is classified as harmful if swallowed (H302) and can cause respiratory tract irritation (H335) upon inhalation of ambient dust or aerosols[1][3].

Personal Protective Equipment (PPE) Matrix

Do not guess glove compatibility. Halogenated organics dictate specific barrier requirements to prevent breakthrough.

PPE CategorySpecification & MaterialQuantitative StandardCausality / Rationale
Gloves (Primary) Nitrile (NBR), Powder-freeThickness 0.11 mm; Breakthrough > 480 minPrevents dermal permeation of lipophilic pyrazoles. Double-gloving is mandatory if handling the compound in organic solution.
Eye Protection ANSI Z87.1 Safety GogglesSplash and dust ratedProtects against corneal irritation and damage from the highly polarizable iodine substituent[3].
Body Protection Flame-Resistant (FR) Lab CoatNomex® or 100% CottonPrevents static discharge when handling the compound alongside flammable organic solvents (e.g., THF, DMF).
Respiratory N95 / P100 Particulate Mask95–99.9% filtration efficiencyRequired only if weighing outside a Class II Fume Hood (which is highly discouraged)[3].

Step-by-Step Operational Protocol: Handling & Transfer

Every protocol must be a self-validating system. Each step below contains a verification mechanism to ensure absolute safety compliance.

Phase 1: Preparation & PPE Donning

  • Verify Engineering Controls: Ensure the fume hood sash is at the designated operational height and face velocity is between 0.4–0.6 m/s (80–120 fpm).

    • Validation: Physically check the digital airflow monitor before opening the chemical container.

  • Don PPE: Put on the FR lab coat, safety goggles, and double-layer nitrile gloves.

    • Validation: Perform a visual and tactile inspection of the outer gloves for micro-tears.

  • Static Mitigation: Ground all receiving vessels, especially if transferring the solid into a highly flammable solvent.

Phase 2: Weighing & Transfer

  • Isolate the Environment: Place an analytical balance inside the fume hood. Avoid using static-prone plastic spatulas; use a grounded stainless-steel micro-spatula to prevent aerosolization of the powder.

  • Dispense: Carefully weigh the 3-Iodo-5-methyl-1-propyl-1H-pyrazole. Keep the source container tightly closed immediately after dispensing to prevent moisture ingress and oxidative degradation[3][4].

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the receiving flask inside the hood.

    • Validation: Ensure complete dissolution visually before sealing and removing the flask from the hood.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a solvent that dissolves the compound (e.g., isopropanol), followed by a standard soap and water wash.

  • Glove Removal: Use the "beak method" to remove the outer gloves without touching the contaminated exterior[3]. Dispose of them immediately.

Disposal and Decontamination Plan

Halogenated organic compounds require strict segregation to prevent the formation of explosive or highly toxic byproducts in the waste stream.

  • Solid Waste: Dispose of all contaminated consumables (weighing boats, Kimwipes, outer gloves) in a designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Any solutions containing 3-Iodo-5-methyl-1-propyl-1H-pyrazole must be routed to a "Liquid Halogenated Waste" carboy. Crucial: Never mix halogenated waste with acetone or nitric acid, as this can trigger violent exothermic reactions.

  • Labeling: Clearly label the waste with the compound name, and the GHS hazard pictograms for Irritant and Environmental Hazard[3][4].

Operational Workflow Visualization

Handling_Workflow Start Start: Hazard Assessment (Review SDS & Toxicity) PPE Don PPE: Double Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Engineering Control: Transfer to Class II Fume Hood PPE->Hood Handle Operation: Weighing & Solubilization Hood->Handle Spill Spill or Contamination Detected? Handle->Spill Clean Spill Protocol: Absorb, Isolate & Clean with Isopropanol Spill->Clean Yes Dispose Waste Disposal: Segregate into Halogenated Waste Stream Spill->Dispose No Clean->Dispose End Decontamination: Remove PPE & Wash Hands Dispose->End

Figure 1: Standard operating procedure and spill response workflow for handling halogenated pyrazoles.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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